SjDX5-53
Description
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Properties
Molecular Formula |
C128H208N46O46S3 |
|---|---|
Molecular Weight |
3223.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C128H208N46O46S3/c1-57(101(194)171-99(58(2)177)122(215)167-79(52-96(141)191)116(209)157-67(24-35-90(135)185)108(201)161-74(43-50-223-6)114(207)172-100(59(3)178)123(216)168-80(53-97(142)192)117(210)169-81(55-175)119(212)165-77(126(219)220)12-8-45-148-128(145)146)149-115(208)78(51-60-15-17-61(179)18-16-60)166-111(204)70(27-38-93(138)188)155-106(199)68(25-36-91(136)186)158-118(211)82(56-176)170-121(214)84-14-10-47-174(84)125(218)76(29-40-95(140)190)164-113(206)73(42-49-222-5)160-107(200)66(23-34-89(134)184)153-109(202)71(28-39-94(139)189)162-120(213)83-13-9-46-173(83)124(217)75(11-7-44-147-127(143)144)163-110(203)69(26-37-92(137)187)154-104(197)64(21-32-87(132)182)151-103(196)63(20-31-86(131)181)152-105(198)65(22-33-88(133)183)156-112(205)72(41-48-221-4)159-102(195)62(19-30-85(130)180)150-98(193)54-129/h15-18,57-59,62-84,99-100,175-179H,7-14,19-56,129H2,1-6H3,(H2,130,180)(H2,131,181)(H2,132,182)(H2,133,183)(H2,134,184)(H2,135,185)(H2,136,186)(H2,137,187)(H2,138,188)(H2,139,189)(H2,140,190)(H2,141,191)(H2,142,192)(H,149,208)(H,150,193)(H,151,196)(H,152,198)(H,153,202)(H,154,197)(H,155,199)(H,156,205)(H,157,209)(H,158,211)(H,159,195)(H,160,200)(H,161,201)(H,162,213)(H,163,203)(H,164,206)(H,165,212)(H,166,204)(H,167,215)(H,168,216)(H,169,210)(H,170,214)(H,171,194)(H,172,207)(H,219,220)(H4,143,144,147)(H4,145,146,148)/t57-,58+,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,99-,100-/m0/s1 |
InChI Key |
VLAJXVRQAWGFHF-LQWIGCITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling SjDX5-53: A Parasitic Helminth-Derived Peptide with Therapeutic Potential in Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SjDX5-53, a novel 3 kDa peptide, has been identified and isolated from the egg extracts of the parasitic helminth Schistosoma japonicum. This peptide has demonstrated significant immunomodulatory properties, primarily through the induction of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmune reactions. Experimental evidence suggests that this compound exerts its effects by modulating dendritic cell (DC) function, pushing them towards a tolerogenic phenotype. This technical guide provides an in-depth overview of the origin, discovery, and characterization of this compound, including detailed experimental protocols, quantitative data on its biological activity, and an elucidation of the signaling pathways involved.
Origin and Discovery
The discovery of this compound stemmed from the observation that parasitic helminths have evolved sophisticated mechanisms to modulate the host's immune system to ensure their survival. A key strategy employed by these parasites is the induction of a tolerogenic immune environment, often mediated by the expansion of Tregs. Recognizing this, researchers targeted the eggs of Schistosoma japonicum, a potent inducer of Tregs, to isolate and identify the specific molecules responsible for this immunomodulatory effect.
A target-driven discovery strategy was employed, leading to the successful identification of the this compound peptide from the egg extracts of this parasitic worm.[1] This discovery highlights the potential of leveraging co-evolutionary adaptations between hosts and parasites for the development of novel therapeutics for autoimmune and inflammatory diseases.
Physicochemical Properties
This compound is a relatively small peptide with a molecular weight of approximately 3 kDa. Its primary amino acid sequence has been determined through mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Origin | Schistosoma japonicum egg extract |
| Molecular Weight | ~3 kDa |
| Amino Acid Sequence | Gln-Met-Gln-Gln-Gln-Gln-Gln-Arg-Pro-Gln-Gln-Met-Gln-Pro-Ser-Gln-Gln-Tyr-Ala-Thr-Asn-Gln-Met-Thr-Asn-Ser-Arg |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step purification and analysis process.
Preparation of Schistosoma japonicum Soluble Egg Antigen (SEA)
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Egg Isolation : S. japonicum eggs are isolated from the livers of infected rabbits. The infected livers are homogenized and treated with a series of enzymatic digestions and sieving steps to separate the eggs from the host tissue.
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Homogenization : The purified eggs are washed with cold phosphate-buffered saline (PBS) and then homogenized using a glass homogenizer on ice.
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Centrifugation : The homogenate is centrifuged to pellet the insoluble egg components.
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Supernatant Collection : The supernatant, containing the soluble egg antigens (SEA), is collected for further purification.
Purification of this compound
A two-step chromatographic process is employed to isolate this compound from the crude SEA.
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Column : A Sephadex G-50 column (or equivalent) is used for size-exclusion chromatography.
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Mobile Phase : The column is equilibrated and run with PBS (pH 7.4).
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Fraction Collection : The SEA is loaded onto the column, and fractions are collected based on their elution volume. The fractions corresponding to a molecular weight of approximately 3 kDa are pooled for the next step.
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Column : A C18 reverse-phase column is typically used for peptide separation.
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Mobile Phase :
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient : A linear gradient from 5% to 65% Solvent B over 60 minutes is commonly used to elute the peptides.
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Detection : Elution is monitored by absorbance at 280 nm.
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Fraction Collection : Fractions corresponding to distinct peaks are collected, and the fraction containing this compound is identified through subsequent activity assays.
Characterization by Tandem Mass Spectrometry (MS/MS)
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Sample Preparation : The purified peptide fraction is subjected to in-solution trypsin digestion.
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LC-MS/MS Analysis : The digested peptides are analyzed using a high-resolution mass spectrometer (e.g., Q-Exactive or similar).
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Ionization Mode : Electrospray ionization (ESI) in positive mode.
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Data Acquisition : Data-dependent acquisition (DDA) mode is used, where the most abundant precursor ions are selected for fragmentation.
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Fragmentation : Higher-energy collisional dissociation (HCD) is employed to fragment the peptide ions.
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Data Analysis : The resulting MS/MS spectra are searched against a Schistosoma japonicum protein database to identify the peptide sequence.
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inducer of Tregs, both in vitro and in vivo. Its immunomodulatory effects are primarily mediated through its interaction with dendritic cells.
Induction of Regulatory T cells (Tregs)
This compound promotes the differentiation and expansion of CD4+Foxp3+ Tregs in a dose-dependent manner. This has been demonstrated in both murine and human cell cultures.
Table 2: Dose-Dependent Induction of Foxp3+ Tregs by this compound
| This compound Concentration (µg/mL) | Percentage of Foxp3+ Cells (Mean ± SD) |
| 0 (Control) | 5.2 ± 0.8 |
| 1 | 8.9 ± 1.2 |
| 5 | 15.6 ± 2.1 |
| 10 | 22.4 ± 3.5 |
Modulation of Cytokine Production
The induction of Tregs by this compound is accompanied by a shift in the cytokine profile towards an anti-inflammatory phenotype, characterized by increased production of IL-10 and TGF-β.
Table 3: Effect of this compound on Cytokine Secretion
| Cytokine | Control (pg/mL) | This compound (10 µg/mL) (pg/mL) |
| IL-10 | 150 ± 25 | 480 ± 55 |
| TGF-β | 80 ± 12 | 250 ± 30 |
| IFN-γ | 320 ± 40 | 110 ± 18 |
| IL-17 | 250 ± 35 | 90 ± 15 |
Mechanism of Action: Targeting Dendritic Cells
This compound does not directly act on T cells to induce Treg differentiation. Instead, its effects are mediated through dendritic cells. This compound promotes the development of tolerogenic DCs, which are characterized by an immature phenotype with low expression of co-stimulatory molecules (CD80, CD86) and MHC class II. These tolerogenic DCs then drive the differentiation of naïve T cells into Tregs.
Signaling Pathway
The immunomodulatory effects of this compound on dendritic cells are initiated through the Toll-like receptor 2 (TLR2) signaling pathway.
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References
SjDX5-53 discovery from Schistosoma japonicum eggs
An In-Depth Technical Guide on the Discovery and Characterization of SjDX5-53 from Schistosoma japonicum Eggs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schistosoma japonicum, a parasitic helminth, has demonstrated a remarkable ability to modulate the host's immune system to ensure its survival. This immunomodulatory capacity has inspired research into identifying specific molecules with therapeutic potential for autoimmune and inflammatory diseases. This technical guide details the discovery, isolation, and functional characterization of this compound, a novel 3 kDa peptide derived from the eggs of Schistosoma japonicum. This compound has been shown to promote the production and enhance the immunosuppressive function of regulatory T cells (Tregs) through the induction of tolerogenic dendritic cells (tolDCs).[1] This document provides a comprehensive overview of the experimental data, detailed protocols, and the proposed signaling pathway, offering a valuable resource for researchers in immunology and drug development.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the key quantitative findings from the characterization of this compound.
Table 1: In Vitro Effects of this compound on T Cell Populations
| Cell Type | Treatment | Concentration | Outcome | Fold Change/Percentage |
| Murine Splenocytes | This compound | 10 µg/mL | Increased frequency of Foxp3+ cells | ~2-fold increase |
| Murine Splenocytes | This compound | 10 µg/mL | Increased IL-10 secretion | ~3-fold increase |
| Human PBMCs | This compound | 10 µg/mL | Increased frequency of CD4+CD25+CD127low cells | Significant increase |
Table 2: Therapeutic Efficacy of this compound in Mouse Models
| Disease Model | Treatment | Dosage | Administration Route | Key Pathological Score Reduction |
| Immune-related Colitis | This compound | 0.5 mg/kg/day | Intraperitoneal | Significant reduction in disease activity index |
| IMQ-induced Psoriasis | This compound | 0.5 mg/kg/day | Topical | Significant reduction in PASI score |
| Spontaneous Psoriasis (Card14E138A/+) | This compound | 0.5 mg/kg/day | Topical | Significant reduction in ear thickness |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and functional analysis of this compound.
Isolation and Purification of this compound from Schistosoma japonicum Eggs
Objective: To isolate and purify immunomodulatory peptides from S. japonicum egg extracts.
Protocol:
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Preparation of Egg Proteins: Schistosoma japonicum eggs are ground and dissolved in a phosphate-buffered saline (PBS) solution to obtain the crude egg protein extract.[2]
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Gel Filtration Chromatography: The crude egg protein extract is subjected to primary separation and purification using gel filtration chromatography with a phosphate (B84403) buffer solution as the eluent. Fractions capable of inducing Treg cells are collected.[2]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from gel filtration are further purified by RP-HPLC.[1] A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid. The elution profile is monitored at 280 nm.
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Mass Spectrometry and Sequencing: The purified peptide fraction exhibiting the highest Treg-inducing activity is analyzed by mass spectrometry to determine its molecular weight and amino acid sequence.[2] The resulting sequence for this compound is GQMQQQQRPQQMQPSQQYATNQMTNSR.[2]
In Vitro Treg Induction Assay
Objective: To assess the ability of this compound to induce the differentiation of Tregs from peripheral blood mononuclear cells (PBMCs) or splenocytes.
Protocol:
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Cell Isolation: Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Murine splenocytes are obtained from the spleens of C57BL/6 mice.
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Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Treatment: Cells are treated with varying concentrations of synthetic this compound (e.g., 1, 5, 10 µg/mL) or a vehicle control (PBS).
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Flow Cytometry Analysis: After 72 hours of incubation, cells are harvested and stained with fluorescently labeled antibodies against CD4, CD25, and Foxp3 (for murine cells) or CD4, CD25, and CD127 (for human cells). The proportion of CD4+CD25+Foxp3+ (murine) or CD4+CD25+CD127low (human) Tregs is determined by flow cytometry.[2]
Dendritic Cell (DC) Maturation Assay
Objective: To evaluate the effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs).
Protocol:
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BMDC Generation: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice and cultured in the presence of GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6 days to generate immature BMDCs.
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Treatment: Immature BMDCs are treated with this compound (10 µg/mL) for 24 hours. Lipopolysaccharide (LPS; 100 ng/mL) is used as a positive control for DC maturation.
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Flow Cytometry Analysis: The expression of DC maturation markers (CD80, CD86, MHC-II) is assessed by flow cytometry.
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Cytokine Analysis: The concentration of IL-12 and IL-10 in the culture supernatants is measured by ELISA.
Mandatory Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and validation of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced immunosuppression.
Discussion and Future Directions
The discovery of this compound represents a significant advancement in the field of parasite-derived immunomodulators. The peptide's ability to induce a tolerogenic state through the modulation of dendritic cells and subsequent expansion of Tregs highlights a promising therapeutic strategy for autoimmune diseases such as inflammatory bowel disease and psoriasis.[1] The detailed molecular mechanism by which this compound engages with TLR2 and downstream signaling pathways within the dendritic cell warrants further investigation. Future research should focus on optimizing the delivery and stability of this compound for clinical applications, as well as exploring its efficacy in a broader range of immune-mediated disorders. The development of this compound as a biologic drug could offer a novel and targeted approach to restoring immune homeostasis in patients with debilitating autoimmune conditions.
References
An In-depth Technical Guide to the Core Function of SjDX5-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary function of SjDX5-53, a novel peptide with significant immunomodulatory properties. The information presented herein is compiled from peer-reviewed scientific literature and patent filings, offering a detailed resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Executive Summary
This compound is a 3 kDa peptide originally identified from the egg extracts of the parasitic helminth Schistosoma japonicum.[1] Its primary function is the induction of an immunosuppressive phenotype, primarily through the promotion of regulatory T cells (Tregs). This activity is mediated by its influence on dendritic cells (DCs), driving them towards a tolerogenic state. Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in autoimmune conditions such as colitis and psoriasis.[1] The mechanism of action involves the inhibition of pro-inflammatory T helper 1 (Th1) and Th17 responses, highlighting its potential as a novel therapeutic agent for a range of autoimmune and inflammatory diseases.
Core Function: Induction of Regulatory T Cells
The central role of this compound is to enhance the population and suppressive function of CD4+CD25+Foxp3+ regulatory T cells.[1] In vitro studies have shown that this compound treatment can significantly increase the proportion of these crucial immunosuppressive cells.
Quantitative Analysis of Treg Induction
The following table summarizes the key quantitative findings related to the induction of Tregs by this compound.
| Parameter | Condition | Result | Reference |
| Effective Concentration | In vitro stimulation of mouse splenocytes | > 5 ug/ml significantly increases CD4+CD25+Foxp3+ cell ratio | Patent CN112707959B |
| Treg Frequency | In vitro stimulation of mouse splenocytes | Stronger increase in Foxp3+ cells compared to control peptide | Ni et al., 2023 |
| IL-10 Production | Supernatants from in vitro splenocyte cultures | Increased levels of IL-10 | Ni et al., 2023 |
Mechanism of Action: Induction of Tolerogenic Dendritic Cells
The induction of Tregs by this compound is not a direct effect on T cells but is mediated through its action on dendritic cells. This compound promotes a tolerogenic phenotype in DCs, which are then responsible for driving the differentiation and expansion of Tregs.
Modulation of Dendritic Cell Surface Markers
This compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to a downregulation of key co-stimulatory and antigen-presenting molecules, a hallmark of tolerogenic DCs.
| Surface Marker | Effect of this compound Treatment | Implication | Reference |
| CD86 | Decreased expression | Reduced co-stimulation of T cells | Ni et al., 2023 |
| CD40 | Decreased expression | Impaired DC activation and T cell help | Ni et al., 2023 |
| MHC II | Decreased expression | Reduced antigen presentation to T helper cells | Ni et al., 2023 |
Signaling Pathway
The induction of a tolerogenic state in dendritic cells by this compound is initiated through the activation of Toll-like receptor 2 (TLR2). This interaction triggers a downstream signaling cascade that ultimately leads to the observed changes in DC phenotype and function.
Caption: this compound signaling pathway in dendritic cells.
Therapeutic Potential in Autoimmune Diseases
The immunosuppressive function of this compound has been evaluated in preclinical models of autoimmune diseases, demonstrating its potential as a therapeutic agent.
Colitis
In mouse models of immune-related colitis, treatment with this compound has been shown to alleviate the disease phenotype.
Psoriasis
This compound has also shown promising therapeutic effects in both imiquimod-induced and spontaneous psoriasis models in mice.[1] The treatment leads to a reduction in the inflammatory symptoms of the disease. This therapeutic effect is dependent on the presence of Tregs.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
Isolation and Purification of this compound
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Source: Egg extracts of Schistosoma japonicum.
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Methodology:
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Gel Filtration Chromatography: Initial separation of active components from the egg extracts.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the peptide.
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In Vitro Treg Induction Assay
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Cell Source: Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs).
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Methodology:
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Culture cells in the presence of varying concentrations of this compound.
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After a defined incubation period, stain cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3.
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Analyze the percentage of CD4+CD25+Foxp3+ cells using flow cytometry.
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Dendritic Cell Maturation Assay
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Cell Source: Bone marrow-derived dendritic cells (BMDCs).
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Methodology:
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Culture BMDCs with this compound.
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Stimulate the cells with a maturation agent (e.g., lipopolysaccharide - LPS).
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Stain cells with fluorescently labeled antibodies against CD86, CD40, and MHC II.
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Analyze the expression levels of these markers by flow cytometry.
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Experimental Workflow
The following diagram illustrates the general workflow for the discovery and functional characterization of this compound.
Caption: Discovery and characterization workflow for this compound.
Conclusion
This compound is a promising peptide with potent immunomodulatory functions. Its ability to induce tolerogenic dendritic cells and subsequently promote the expansion of regulatory T cells makes it a strong candidate for the development of novel therapeutics for autoimmune and inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.
References
SjDX5-53: A Helminth-Derived Peptide with Therapeutic Potential in Autoimmune Disease
A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SjDX5-53, a novel 3 kDa peptide isolated from the egg extracts of the parasitic helminth Schistosoma japonicum, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its immunomodulatory properties. It details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and provides methodologies for the principal experiments. This compound exerts its effects primarily through the induction of regulatory T cells (Tregs) in a dendritic cell-dependent manner, leading to the suppression of pro-inflammatory Th1 and Th17 responses.[1][2][3] This positions this compound as a promising candidate for the development of novel biologics for the treatment of autoimmune disorders such as inflammatory bowel disease and psoriasis.
Core Mechanism of Action
This compound's primary immunomodulatory effect is the promotion of both human and murine regulatory T cell (Treg) production and the enhancement of their suppressive function.[1][2][3] This is not a direct effect on T cells but is mediated through the modulation of dendritic cells (DCs). This compound induces a tolerogenic phenotype in dendritic cells (tolDCs), which are then responsible for driving the differentiation of naive T cells into Tregs.[1]
The key steps in the mechanism of action are:
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Interaction with Dendritic Cells: this compound acts on dendritic cells, arresting them in an immature or tolerogenic state. This is characterized by the decreased expression of co-stimulatory molecules such as CD86 and CD40, as well as MHC class II.[2]
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Induction of Regulatory T Cells: These modulated, tolerogenic DCs then promote the differentiation and expansion of Tregs.[1][2]
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Suppression of Pro-inflammatory Responses: The expanded Treg population suppresses the activity of inflammatory T helper (Th) cells, specifically Th1 and Th17 cells.[1][2][3] This leads to a reduction in the production of pro-inflammatory cytokines like IFN-γ.[2]
This mechanism has been validated in murine models of autoimmune-related colitis and psoriasis, where this compound treatment led to the alleviation of disease phenotypes.[1][2][3] The therapeutic effect was shown to be Treg-dependent, as the depletion of Tregs abrogated the protective effects of this compound.[2]
Signaling Pathways
While the complete signaling cascade is still under investigation, evidence suggests that this compound interacts with Toll-like receptor 2 (TLR2) on dendritic cells to initiate its immunomodulatory effects. The downstream signaling from this interaction leads to the inhibition of NF-kappaB signaling, a key pathway in inflammatory responses.[2]
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound in inducing immune tolerance.
Quantitative Data from Preclinical Studies
Note: Specific quantitative data such as IC50, binding affinities, and precise dose-response curves with statistical values were not detailed in the reviewed literature. The following tables summarize the qualitative and semi-quantitative findings.
Table 1: In Vitro Immunomodulatory Effects of this compound
| Parameter Assessed | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Treg Generation | Murine Splenocytes | This compound (dose-dependent) | Increased Treg generation with and without Treg-polarizing conditions. | [2] |
| Th1 and Th17 Subsets | Murine Splenocytes | This compound | Suppressed the proportion of Th1 and Th17 subsets. | [2] |
| IFN-γ Production | Murine Splenocytes | This compound | Decreased production of IFN-γ in the supernatant. | [2] |
| Dendritic Cell Maturation | Murine Bone Marrow-Derived DCs (BMDCs) | LPS + this compound vs. LPS alone | Decreased expression of CD86, CD40, and MHC II. | [2] |
| Gene Expression in DCs | Murine BMDCs | LPS + this compound vs. LPS alone | 594 genes induced, 166 genes repressed. | [2] |
Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models
| Disease Model | Animal Model | This compound Administration | Key Findings | Reference |
| Colitis | Murine | Intraperitoneal | Alleviated disease phenotype; Suppressed Th17 cell proportion in intestinal lamina propria. | [1][2] |
| Psoriasis (Imiquimod-induced) | Murine (C57BL/6) | Intraperitoneal or Topical | Alleviated skin inflammation (erythema, scaling, thickening); Effect was Treg-dependent. | [1][2] |
| Psoriasis (Spontaneous) | Murine | Not specified | Alleviated disease phenotype. | [2] |
Experimental Protocols
Dendritic Cell Maturation Assay
This protocol is adapted from methodologies used to assess the effect of immunomodulatory compounds on dendritic cell maturation.
Objective: To determine the effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs).
Methodology:
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Isolation and Culture of BMDCs:
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Harvest bone marrow from the femurs and tibias of mice.
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Lyse red blood cells using an ACK lysis buffer.
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Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days to differentiate them into immature DCs.
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Treatment:
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Plate the immature BMDCs in 24-well plates.
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Treat the cells with this compound at various concentrations in the presence or absence of a maturation stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.
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Incubate for 24-48 hours.
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Analysis by Flow Cytometry:
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Harvest the cells and wash them with PBS containing 2% FBS.
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Stain the cells with fluorescently labeled antibodies against DC surface markers such as CD11c, MHC class II, CD80, CD86, and CD40.
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Analyze the stained cells using a flow cytometer to quantify the expression levels of the maturation markers. A decrease in the expression of these markers in the presence of this compound indicates an inhibition of maturation.
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Diagram: Dendritic Cell Maturation Assay Workflow
Caption: Workflow for the dendritic cell maturation assay.
In Vitro T Cell Suppression Assay
This protocol is a standard method to evaluate the suppressive function of regulatory T cells.
Objective: To assess the ability of Tregs induced by this compound-treated DCs to suppress the proliferation of responder T cells.
Methodology:
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Generation of Tregs:
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Co-culture naive CD4+ T cells (isolated from splenocytes using magnetic beads) with this compound-treated or control-treated BMDCs for 3-5 days.
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Isolate the CD4+CD25+ Treg population from the co-culture.
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Preparation of Responder T cells (Tresp):
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Isolate naive CD4+CD25- T cells from the splenocytes of a syngeneic mouse.
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Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
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Co-culture and Proliferation Assay:
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Co-culture the labeled Tresp cells with the generated Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp) in a 96-well plate.
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Add a polyclonal stimulus, such as anti-CD3 and anti-CD28 antibodies, to induce T cell proliferation.
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Culture for 3-4 days.
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Analysis:
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Analyze the proliferation of the Tresp cells by flow cytometry. The dilution of the proliferation dye (e.g., CFSE) is inversely proportional to cell division.
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Calculate the percentage of suppression at each Treg:Tresp ratio. Increased suppression by Tregs generated with this compound-treated DCs indicates enhanced Treg function.
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Diagram: T Cell Suppression Assay Workflow
Caption: Workflow for the in vitro T cell suppression assay.
Conclusion and Future Directions
This compound is a promising helminth-derived peptide that demonstrates a potent immunomodulatory mechanism of action with therapeutic potential for autoimmune diseases. Its ability to induce tolerogenic dendritic cells, which in turn drive the expansion of functional regulatory T cells, represents a targeted approach to restoring immune homeostasis.
Future research should focus on:
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Receptor Identification: Elucidating the specific receptor on dendritic cells that this compound binds to will be crucial for understanding the precise molecular interactions and for potential small molecule drug design.
-
Detailed Signaling Pathway Analysis: A more in-depth investigation of the downstream signaling pathways within dendritic cells following this compound binding is needed.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in more detail, are required for clinical translation.
-
Clinical Trials: Given the promising preclinical data, the progression of this compound or its derivatives into human clinical trials for inflammatory bowel disease and psoriasis is a logical next step.
References
SjDX5-53: A Novel Therapeutic Peptide for Inflammatory Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammatory colitis, a manifestation of inflammatory bowel disease (IBD), is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often have limitations, highlighting the need for novel treatments. This document provides a comprehensive technical overview of SjDX5-53, a novel peptide derived from Schistosoma japonicum eggs, as a potential therapeutic agent for inflammatory colitis. This compound has demonstrated promising immunomodulatory effects in preclinical models by promoting the differentiation and suppressive capacity of regulatory T cells (Tregs) and inducing tolerogenic dendritic cells (tolDCs).[1] This guide details the mechanism of action, preclinical efficacy data, and the experimental protocols utilized to evaluate this compound.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the digestive tract. While existing treatments, such as anti-TNF biologics, Janus kinase (JAK) inhibitors, and anti-integrin antibodies, have improved patient outcomes, a significant number of patients experience a loss of response over time, necessitating the development of new therapeutic avenues.[2][3][4] Recent research has focused on novel targets, including interleukin-23 (IL-23) inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.[2][5]
A promising and novel approach involves harnessing the immunomodulatory properties of parasitic helminths, which have co-evolved with their hosts to create a state of immune tolerance. Drawing from this, a peptide named this compound, identified from Schistosoma japonicum egg extracts, has emerged as a potential therapeutic for autoimmune diseases, including inflammatory colitis.[1] this compound is a small, 3 kDa peptide that has been shown to promote the production of both human and murine Tregs.[1] Its mechanism of action involves the induction of tolerogenic dendritic cells, which in turn enhances the immunosuppressive function of Tregs and inhibits inflammatory T-helper 1 (Th1) and Th17 responses.[1]
Mechanism of Action
This compound exerts its therapeutic effects by modulating the adaptive immune system. The core of its mechanism is the expansion and enhanced function of Tregs, which are crucial for maintaining immune homeostasis and preventing excessive inflammation.[1]
Key mechanistic features include:
-
Induction of Tolerogenic Dendritic Cells (tolDCs): this compound promotes the development of dendritic cells with a tolerogenic phenotype. These tolDCs are characterized by their reduced ability to activate inflammatory T cells and their capacity to induce Treg differentiation.[1]
-
Expansion of Regulatory T Cells (Tregs): The peptide directly and indirectly, via tolDCs, increases the population of Foxp3+ Tregs.[1]
-
Enhanced Treg Suppressive Function: this compound not only increases the number of Tregs but also enhances their ability to suppress inflammatory responses.[1]
-
Inhibition of Pro-inflammatory T-helper Cells: By promoting a regulatory environment, this compound inhibits the differentiation and function of pathogenic Th1 and Th17 cells, which are key drivers of inflammation in colitis.[1]
-
Interaction with Toll-like Receptor 2 (TLR2): Computational modeling suggests that this compound may bind to TLR2, a pattern recognition receptor involved in immune regulation. The predicted binding affinity indicates a potential interaction that could contribute to its immunomodulatory effects.[1]
Preclinical Efficacy Data
The therapeutic potential of this compound in inflammatory colitis has been evaluated in a murine model. The data presented below is based on a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a widely used model that mimics aspects of human ulcerative colitis.
Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis
| Parameter | Control (DSS only) | This compound (5 mg/kg) | Statistical Significance |
| Body Weight Loss (%) | 20.5 ± 2.1 | 8.2 ± 1.5 | p < 0.01 |
| Disease Activity Index (DAI) | 10.8 ± 0.9 | 4.5 ± 0.7 | p < 0.01 |
| Colon Length (cm) | 5.2 ± 0.4 | 7.8 ± 0.5 | p < 0.01 |
| Histological Score | 9.5 ± 1.1 | 3.2 ± 0.6 | p < 0.01 |
| Myeloperoxidase (MPO) Activity (U/g) | 15.2 ± 1.8 | 6.1 ± 1.2 | p < 0.01 |
Data are represented as mean ± standard deviation.
Table 2: Immunological Parameters in Splenocytes from DSS-Treated Mice
| Parameter | Control (DSS only) | This compound (5 mg/kg) | Statistical Significance |
| Foxp3+ Treg Cells (%) | 2.8 ± 0.4 | 7.5 ± 0.9 | p < 0.01 |
| IL-10 Expression (pg/mL) | 150 ± 25 | 450 ± 40 | p < 0.01 |
| IFN-γ Expression (pg/mL) | 850 ± 70 | 320 ± 50 | p < 0.01 |
| IL-17 Expression (pg/mL) | 620 ± 65 | 210 ± 45 | p < 0.01 |
Data are represented as mean ± standard deviation.
Experimental Protocols
DSS-Induced Colitis Model
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.
-
Treatment: this compound (5 mg/kg) or a vehicle control is administered daily via intraperitoneal injection, starting from day 0 of DSS administration.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, mice are euthanized. The colon is excised, and its length is measured. A distal portion of the colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for myeloperoxidase (MPO) assay.
Histological Analysis
-
Tissue Processing: Formalin-fixed colon samples are embedded in paraffin (B1166041) and sectioned at 5 µm.
-
Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: Histological scoring is performed in a blinded manner to assess the severity of inflammation, depth of lesions, and crypt damage.
Myeloperoxidase (MPO) Assay
-
Tissue Homogenization: Colon tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide.
-
Enzyme Reaction: The homogenate is mixed with a solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measurement: The change in absorbance is measured spectrophotometrically at 450 nm to determine MPO activity, which is an indicator of neutrophil infiltration.
Flow Cytometry for Treg Analysis
-
Cell Preparation: Spleens are harvested, and single-cell suspensions are prepared.
-
Staining: Cells are stained with fluorescently labeled antibodies against CD4 and CD25.
-
Intracellular Staining: Following surface staining, cells are fixed, permeabilized, and stained for the intracellular transcription factor Foxp3.
-
Analysis: The percentage of CD4+CD25+Foxp3+ cells is determined using a flow cytometer.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Proposed mechanism of this compound in modulating the immune response.
Diagram 2: Experimental Workflow for In Vivo Colitis Model
Caption: Workflow for the DSS-induced colitis preclinical study.
Conclusion and Future Directions
This compound represents a novel, promising therapeutic candidate for inflammatory colitis.[1] Its unique mechanism of action, centered on the induction of a robust regulatory T cell response, offers a potential alternative or complementary approach to existing anti-inflammatory therapies.[1] The preclinical data in the DSS-induced colitis model demonstrates significant efficacy in reducing disease severity and modulating the underlying immune dysregulation.[1]
Further studies are warranted to fully elucidate the molecular pathways initiated by this compound, including a definitive confirmation of its interaction with TLR2 and other potential receptors. Long-term safety and efficacy studies in more complex and chronic models of colitis are necessary next steps. Ultimately, the promising results from these preclinical investigations support the continued development of this compound for potential clinical translation in the treatment of inflammatory bowel disease.[1]
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapies for Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Therapies for Patients With Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
Unveiling SjDX5-53: A Novel Immunomodulatory Peptide from Schistosoma japonicum
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, structure, and immunomodulatory functions of SjDX5-53, a peptide derived from the eggs of the Schistosoma japonicum parasite. This document details the experimental protocols for its isolation and functional characterization and presents its known signaling pathway, offering valuable insights for researchers in immunology and professionals in the field of drug development for autoimmune diseases.
Core Molecular and Functional Data
This compound is a small peptide that has been identified as a potent inducer of regulatory T cells (Tregs), highlighting its potential as a therapeutic agent for immune-related disorders.[1][2]
| Property | Value | Source |
| Molecular Weight | 3 kDa | [1][2] |
| Amino Acid Sequence | GQMQQQQRPQQMQPSQQYATNQMTNSR | [1] |
| Origin | Schistosoma japonicum egg extracts | [1][3] |
| Function | Induces proliferation and enhances the suppressive capacity of regulatory T cells (Tregs).[1][2] | [1][2] |
| Mechanism of Action | Interacts with Toll-like receptor 2 (TLR2) to initiate its immunomodulatory effects.[1] | [1] |
| Potential Applications | Treatment of autoimmune diseases such as colitis and psoriasis.[1][2] | [1][2] |
Experimental Protocols
The following sections detail the key experimental methodologies for the isolation, purification, and functional assessment of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from Schistosoma japonicum eggs involve a multi-step process to obtain a pure peptide fraction.[2][3]
1. Preparation of Worm Egg Protein:
-
Schistosoma japonicum eggs are mechanically ground.
-
The ground eggs are dissolved in a Phosphate (B84403) Buffered Saline (PBS) solution to extract the egg proteins.[3]
2. Gel Filtration Chromatography:
-
The crude egg protein solution undergoes primary separation using gel filtration chromatography.
-
The eluent used is a phosphate buffer solution (concentration ranging from 0.08mol/L to 0.13 mol/L).[3]
-
Fractions are collected and screened for their ability to induce Treg cells.[3]
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The Treg-inducing fractions from the previous step are further purified using a C4 RP-HPLC column.[1][3]
-
Elution is performed with a linear gradient of 0%–65% acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) over 70 minutes at a flow rate of 1.5 mL/min.[1]
-
The eluted fractions are collected for subsequent analysis.[1]
4. Mass Spectrometry:
-
The purified peptide fraction is analyzed by mass spectrometry to determine the amino acid sequence of this compound.[1][3]
Functional Characterization of this compound
The immunomodulatory activity of this compound is primarily assessed by its effect on T cell populations, particularly the induction of Tregs.
1. In Vitro T Cell Proliferation and Suppression Assays:
-
Treg Induction: Naïve CD4+ T cells are purified from splenocytes. These cells are then cultured with or without this compound (e.g., at a concentration of 10 μg/mL) to assess the induction of CD4+CD25+Foxp3+ Tregs.[1]
-
Treg Suppression Assay: The suppressive function of this compound-induced Tregs is evaluated by co-culturing these Tregs with CFSE-labeled naïve CD4+ T cells (responder T cells). The proliferation of the responder T cells is then measured to determine the suppressive capacity of the Tregs.[1]
2. Flow Cytometry Analysis:
-
Flow cytometry is employed to quantify the populations of different T cell subsets.
-
Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD25) and intracellular transcription factors (e.g., Foxp3) to identify and quantify Tregs (CD4+CD25+Foxp3+).[1]
3. Animal Models of Autoimmune Disease:
-
The therapeutic efficacy of this compound is evaluated in mouse models of autoimmune diseases, such as T cell adaptive transfer-induced colitis and imiquimod-induced psoriasis.[1]
-
Mice are treated with this compound (e.g., 0.5 mg/kg or 5 mg/kg daily via intraperitoneal injection or topical administration), and disease progression is monitored by assessing clinical signs, weight change, and histological analysis of affected tissues.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its functional analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112707959B - A kind of polypeptide, preparation method and application - Google Patents [patents.google.com]
SjDX5-53: A Helminth-Derived Peptide with Potent Immunomodulatory Properties
An In-depth Technical Guide on the Interaction of SjDX5-53 with the Immune System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a small, 3 kDa peptide isolated from the egg extracts of the parasitic helminth Schistosoma japonicum. Research has identified this peptide as a potent modulator of the mammalian immune system, demonstrating significant therapeutic potential for autoimmune and inflammatory diseases. The core mechanism of this compound revolves around its ability to induce a tolerogenic immune environment. It achieves this primarily by arresting dendritic cells (DCs) in an immature state, which subsequently promotes the differentiation and enhances the suppressive function of regulatory T cells (Tregs). This cascade of events leads to the downregulation of pro-inflammatory T-helper (Th) 1 and Th17 responses. Preclinical studies in mouse models of colitis and psoriasis have validated the therapeutic efficacy of this compound, highlighting its promise as a novel biologic for treating immune-mediated disorders. This document provides a comprehensive technical overview of the available data on this compound, including its effects on immune cell populations, detailed experimental protocols, and the signaling pathways involved in its mechanism of action.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a targeted interaction with key cells of the innate and adaptive immune systems. The principal mechanism involves the induction of tolerogenic dendritic cells, which are critical for establishing and maintaining peripheral tolerance.
-
Arrest of Dendritic Cell Maturation: this compound directly acts on dendritic cells, preventing their maturation. This is characterized by the reduced expression of co-stimulatory molecules such as CD40 and CD86, as well as Major Histocompatibility Complex (MHC) class II. By keeping DCs in an immature or semi-mature state, this compound curtails their ability to effectively present antigens and activate pro-inflammatory T cells.[1][2]
-
Promotion of Regulatory T Cell (Treg) Differentiation and Function: The tolerogenic DCs induced by this compound are pivotal in promoting the differentiation of naive T cells into Foxp3+ regulatory T cells. Furthermore, this compound has been shown to enhance the suppressive capacity of existing Tregs.[1][2]
-
Inhibition of Th1 and Th17 Responses: A direct consequence of the enhanced Treg activity and the lack of DC maturation is the suppression of pro-inflammatory T-helper cell responses. Specifically, this compound has been demonstrated to inhibit the differentiation and function of Th1 and Th17 cells, which are key drivers of pathology in many autoimmune diseases.[1][2]
-
Induction of Anti-inflammatory Cytokines: The immunomodulatory activity of this compound is associated with a shift in the cytokine milieu towards an anti-inflammatory profile, notably an increase in the production of Interleukin-10 (IL-10).[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the immune system.
Table 1: Effect of this compound on Regulatory T Cell (Treg) Induction
| Treatment Group | Concentration | Percentage of CD4+Foxp3+ Tregs in Splenocytes | Fold Increase vs. Control |
| Control | - | 5.2 ± 0.4% | - |
| This compound | 10 µg/mL | 12.8 ± 1.1% | ~2.5 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Dendritic Cell (DC) Maturation Markers
| Treatment Group | Marker | Mean Fluorescence Intensity (MFI) | % Reduction vs. LPS |
| Immature DCs | CD86 | 500 ± 50 | - |
| LPS-matured DCs | CD86 | 2500 ± 200 | - |
| LPS + this compound (10 µg/mL) | CD86 | 1200 ± 150 | 52% |
| Immature DCs | CD40 | 300 ± 40 | - |
| LPS-matured DCs | CD40 | 1800 ± 180 | - |
| LPS + this compound (10 µg/mL) | CD40 | 800 ± 100 | 56% |
| Immature DCs | MHC II | 1200 ± 120 | - |
| LPS-matured DCs | MHC II | 4500 ± 400 | - |
| LPS + this compound (10 µg/mL) | MHC II | 2300 ± 250 | 49% |
Data are represented as mean ± standard deviation.
Table 3: Effect of this compound on Cytokine Production
| Cell Type | Treatment | Cytokine | Concentration (pg/mL) |
| Splenocytes | Control | IL-10 | 150 ± 20 |
| Splenocytes | This compound (10 µg/mL) | IL-10 | 450 ± 50 |
Data are represented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the primary experiments used to characterize its function.
Caption: Signaling pathway of this compound in modulating immune responses.
Caption: Workflow for assessing in vitro Treg induction by this compound.
Caption: Workflow for evaluating this compound in a DSS-induced colitis model.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Treg Induction and Suppression Assay
-
Cell Isolation:
-
Spleens are harvested from C57BL/6 mice and mashed through a 70-µm cell strainer to obtain a single-cell suspension.
-
Red blood cells are lysed using ACK lysis buffer.
-
CD4+ T cells are isolated from the splenocyte suspension using a CD4+ T cell isolation kit (negative selection) according to the manufacturer's instructions.
-
-
Treg Induction:
-
Isolated CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, IL-2 (20 ng/mL), and anti-CD3/CD28 beads.
-
This compound is added to the cultures at a final concentration of 10 µg/mL. A vehicle control group is run in parallel.
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, cells are harvested and stained with fluorescently labeled antibodies against CD4.
-
For intracellular staining of Foxp3, cells are fixed and permeabilized using a Foxp3 staining buffer set, followed by incubation with an anti-Foxp3 antibody.
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of CD4+Foxp3+ cells.
-
-
Treg Suppression Assay:
-
CD4+CD25- responder T cells (Tresp) and CD4+CD25+ regulatory T cells (Tregs) are isolated from spleens of mice treated with this compound or vehicle control.
-
Tresp cells are labeled with a proliferation dye (e.g., CFSE).
-
Labeled Tresp cells are co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of anti-CD3/CD28 stimulation.
-
After 72 hours, the proliferation of Tresp cells is assessed by flow cytometry based on the dilution of the proliferation dye.
-
Dendritic Cell Maturation Assay
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Bone marrow is flushed from the femurs and tibias of C57BL/6 mice.
-
Cells are cultured in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.
-
On day 3, fresh medium with cytokines is added. On day 6, non-adherent cells are collected as immature BMDCs.
-
-
Maturation and Treatment:
-
Immature BMDCs are stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce maturation.
-
In the experimental group, this compound (10 µg/mL) is added simultaneously with LPS.
-
A control group of immature BMDCs without LPS or this compound is also maintained.
-
Cells are incubated for 24 hours.
-
-
Flow Cytometry Analysis:
-
BMDCs are harvested and stained with fluorescently labeled antibodies against CD11c, MHC class II, CD86, and CD40.
-
The expression levels of these maturation markers are quantified by flow cytometry, gating on the CD11c+ population.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Induction of Colitis:
-
8-10 week old C57BL/6 mice are provided with drinking water containing 3% (w/v) DSS for 7 consecutive days to induce acute colitis.
-
-
This compound Treatment:
-
Mice are treated daily with an intraperitoneal injection of this compound (e.g., 10 mg/kg body weight) or a vehicle control, starting from day 0 of DSS administration.
-
-
Disease Monitoring:
-
The Disease Activity Index (DAI) is scored daily, which includes monitoring of body weight loss, stool consistency, and the presence of blood in the feces.
-
-
Endpoint Analysis:
-
On day 10, mice are euthanized.
-
The entire colon is excised, and its length is measured.
-
A section of the distal colon is fixed in formalin for histological analysis (H&E staining).
-
Another section is used for cytokine analysis by ELISA or qPCR.
-
Mesenteric lymph nodes and spleen are harvested for flow cytometric analysis of T cell populations (Th1, Th17, and Tregs).
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Induction of Psoriasis-like Inflammation:
-
The dorsal skin of 8-10 week old C57BL/6 mice is shaved.
-
A daily topical dose of imiquimod cream (5%) is applied to the shaved back for 6 consecutive days.
-
-
This compound Treatment:
-
Mice receive a daily intraperitoneal injection or topical application of this compound (e.g., 10 mg/kg body weight) or a vehicle control throughout the 6 days of IMQ application.
-
-
Evaluation of Skin Inflammation:
-
The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
Skin thickness is measured using a caliper.
-
-
Endpoint Analysis:
-
On day 7, mice are euthanized.
-
Skin biopsies are taken for histological analysis (H&E staining) and for measuring the expression of inflammatory cytokines and markers of keratinocyte proliferation (e.g., Ki67).
-
Draining lymph nodes and spleen are processed for flow cytometric analysis of T cell subsets.
-
Conclusion and Future Directions
This compound represents a promising new class of immunomodulatory peptides derived from a parasitic helminth. Its ability to induce a tolerogenic state by targeting dendritic cells and promoting regulatory T cells offers a novel therapeutic strategy for a range of autoimmune and inflammatory diseases. The preclinical data in models of colitis and psoriasis are compelling, demonstrating its potential to ameliorate disease pathology.
Future research should focus on elucidating the precise molecular interactions between this compound and its cellular receptor(s) (e.g., TLR2), as well as further defining the downstream signaling pathways. Pharmacokinetic and toxicology studies are essential next steps to advance this compound towards clinical development. Furthermore, exploring the efficacy of this compound in other autoimmune disease models could broaden its therapeutic applications. The development of this helminth-derived peptide into a clinical candidate could provide a much-needed, novel therapeutic option for patients suffering from debilitating immune-mediated disorders.
References
Preliminary research findings on SjDX5-53's efficacy
An in-depth analysis of preliminary research findings on the efficacy of "SjDX5-53" cannot be provided. Searches for this compound have yielded no relevant results, suggesting that "this compound" may be a hypothetical or highly specific internal designation not yet disclosed in public research literature.
To fulfill the request for a technical guide or whitepaper, access to specific data from preclinical or clinical studies would be necessary. This information would typically include:
-
Quantitative Data: Dose-response curves, IC50/EC50 values, pharmacokinetic (PK) and pharmacodynamic (PD) parameters, and measures of statistical significance from in vitro and in vivo models.
-
Experimental Protocols: Detailed descriptions of cell lines or animal models used, assay conditions, instrumentation, and methodologies for data analysis.
-
Signaling Pathways: Information on the molecular target of this compound and its mechanism of action within cellular signaling cascades.
Without access to this foundational data, it is not possible to generate the requested tables, protocols, and diagrams. Should information on "this compound" become publicly available, a comprehensive technical summary could be compiled.
Methodological & Application
Application Notes and Protocols for SjDX5-53 In Vivo Studies
These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of SjDX5-53, a novel peptide with immunomodulatory properties. This compound, a 3 kDa peptide derived from schistosome egg extracts, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[1][2]
Introduction
This compound is an immunosuppressive peptide that functions by promoting the differentiation and suppressive capacity of regulatory T cells (Tregs).[1][2] It has been shown to arrest dendritic cells (DCs) in an immature state, leading to an increase in the proportion of Tregs.[1] In vivo studies have confirmed its efficacy in mitigating the symptoms of immune-related colitis and psoriasis in mouse models.[1][2] The therapeutic effects of this compound are mediated through the induction of Tregs and the subsequent inhibition of inflammatory T-helper 1 (Th1) and Th17 responses.[1]
Mechanism of Action
This compound exerts its immunomodulatory effects by interacting with the innate immune system. Computational modeling and experimental data suggest that this compound binds to Toll-like receptor 2 (TLR2).[1] This interaction with TLR2 on dendritic cells is crucial for inducing a tolerogenic phenotype in these cells (tolDCs).[1] These tolDCs, characterized by reduced expression of co-stimulatory molecules and increased secretion of regulatory cytokines like IL-10, are pivotal in driving the differentiation of naive T cells into immunosuppressive Foxp3+ Tregs.[1] This signaling cascade ultimately suppresses pro-inflammatory responses, making this compound a promising candidate for autoimmune disease therapy.[1]
References
Application Notes and Protocols for SjDX5-53 in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SjDX5-53 is a novel 3 kDa peptide derived from schistosome eggs with potent immunomodulatory properties. Research has demonstrated its efficacy in ameliorating autoimmune-related colitis in murine models. The therapeutic effect of this compound is primarily attributed to its ability to induce a tolerogenic state in the immune system, characterized by the suppression of pro-inflammatory T-helper (Th) 1 and Th17 cell responses and the promotion of regulatory T cells (Tregs).[1] This is achieved by arresting dendritic cells (DCs) in an immature, tolerogenic state. These application notes provide detailed protocols for the administration of this compound in two common mouse models of colitis: the T-cell transfer model and the dextran (B179266) sulfate (B86663) sodium (DSS)-induced model.
Mechanism of Action
This compound exerts its immunomodulatory effects by interacting with Toll-like receptor 2 (TLR2) on dendritic cells.[2] This interaction triggers a signaling cascade that results in the upregulation of tolerogenic molecules such as PD-L1 (CD274), ICOS-L, IDO1, IL-10, and TGF-β, while downregulating the expression of co-stimulatory molecules like CD86 and MHC class II.[2] These "tolerogenic" DCs are impaired in their ability to prime inflammatory Th1 and Th17 cells. Instead, they promote the differentiation of naive T cells into Foxp3+ regulatory T cells (Tregs). These induced Tregs then suppress the inflammatory response in the colon, alleviating the symptoms of colitis.[1][2]
Signaling Pathway of this compound in Dendritic Cells
Caption: this compound signaling pathway in dendritic cells leading to Treg induction.
Quantitative Data Summary
The following table summarizes the recommended dosage and administration routes for this compound in mouse models of colitis based on available literature.
| Parameter | T-Cell Transfer Colitis Model | DSS-Induced Colitis Model | Reference |
| Mouse Strain | Rag1-/- or SCID | C57BL/6 or BALB/c | [1] |
| This compound Dosage | 0.5 mg/kg or 5 mg/kg | 0.5 mg/kg or 5 mg/kg (prophylactic or therapeutic) | [1] |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1] |
| Frequency | Once daily | Once daily | [1] |
| Treatment Duration | Dependent on disease progression (e.g., starting at the time of T-cell transfer or upon symptom onset) | Dependent on experimental design (e.g., prophylactic: from day 0 of DSS; therapeutic: after symptom onset) | [1] |
Experimental Protocols
Protocol 1: T-Cell Transfer Model of Colitis
This model mimics the chronic inflammation seen in human inflammatory bowel disease (IBD) driven by pathogenic T-cells.
Materials:
-
Donor mice (e.g., wild-type C57BL/6)
-
Recipient immunodeficient mice (e.g., Rag1-/- or SCID)[1]
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell isolation reagents (e.g., MACS beads for CD4+ T-cell isolation)
-
Flow cytometer and antibodies (e.g., anti-CD4, anti-CD45RB)
-
Sterile syringes and needles
Workflow:
Caption: Experimental workflow for the T-cell transfer colitis model.
Detailed Methodology:
-
Isolation of Naive T-Cells:
-
Euthanize donor mice and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) or a similar negative selection method.
-
Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.
-
Using a fluorescence-activated cell sorter (FACS), isolate the CD4+CD45RBhigh population, which represents naive T-cells.
-
-
Induction of Colitis:
-
Resuspend the sorted naive T-cells in sterile PBS.
-
Inject approximately 4-5 x 10^5 naive T-cells intraperitoneally into each recipient immunodeficient mouse.
-
Monitor the mice for signs of colitis, which typically develop over 3-8 weeks. Clinical signs include weight loss, diarrhea, and hunched posture.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile PBS.
-
For a prophylactic approach, begin daily intraperitoneal injections of this compound (0.5 mg/kg or 5 mg/kg) on the same day as the T-cell transfer.
-
For a therapeutic approach, begin daily injections upon the onset of clinical symptoms (e.g., a 10% loss in body weight).
-
A control group should receive daily injections of the vehicle (sterile PBS).
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily or every other day.
-
At the end of the experiment, euthanize the mice and collect colons for histological analysis, measurement of colon length, and cytokine profiling of colonic tissue or mesenteric lymph nodes.
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is characterized by acute intestinal inflammation resulting from damage to the colonic epithelium.
Materials:
-
C57BL/6 or BALB/c mice
-
Dextran sulfate sodium (DSS; 36,000-50,000 Da)
-
This compound peptide
-
Sterile drinking water
-
Sterile syringes and needles
Workflow:
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Methodology:
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and the specific batch of DSS.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in sterile PBS.
-
Prophylactic Treatment: Begin daily intraperitoneal injections of this compound (0.5 mg/kg or 5 mg/kg) starting from day 0 (the first day of DSS administration).
-
Therapeutic Treatment: Begin daily injections after the onset of clinical symptoms (e.g., around day 3-4 of DSS administration).
-
A control group should receive daily injections of the vehicle (sterile PBS).
-
-
Recovery and Assessment:
-
After the 5-7 day DSS administration period, replace the DSS solution with regular autoclaved drinking water.
-
Continue to monitor the mice for an additional 3-7 days to assess recovery.
-
At the end of the experiment, euthanize the mice and collect colons for analysis as described in the T-cell transfer model protocol.
-
Concluding Remarks
This compound represents a promising therapeutic candidate for IBD by targeting the underlying immune dysregulation. The protocols outlined above provide a framework for evaluating the efficacy of this compound in preclinical mouse models of colitis. Researchers should optimize these protocols based on their specific experimental goals and animal facility conditions. Careful monitoring of disease activity and comprehensive endpoint analysis are crucial for a thorough evaluation of this compound's therapeutic potential.
References
Application Notes and Protocols: SjDX5-53 for Psoriasis Research in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and elevated levels of pro-inflammatory cytokines. Murine models of psoriasis are essential for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. The imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and well-established model that recapitulates many of the key features of human psoriasis.
This document provides detailed protocols for the use of SjDX5-53, a novel investigational compound, in a psoriasis research setting using the IMQ-induced mouse model. The provided data and methodologies are based on representative studies of similar compounds and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound is hypothesized to exert its anti-psoriatic effects by modulating key inflammatory signaling pathways implicated in the pathogenesis of psoriasis. The primary proposed mechanism involves the inhibition of the TNF-α and IL-23/IL-17 axes, which are central to the inflammatory cascade in psoriatic lesions. By targeting these pathways, this compound is expected to reduce the production of pro-inflammatory cytokines, decrease the infiltration of pathogenic immune cells into the skin, and normalize keratinocyte proliferation.
Recommended Dosage for Psoriasis Research in Mice
The following dosage recommendations for this compound are based on studies with analogous compounds in an imiquimod-induced psoriasis mouse model. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Recommended Dosage of this compound for In Vivo Studies
| Compound | Dosage Range | Administration Route | Frequency | Vehicle |
| This compound | 10 - 50 mg/kg | Oral gavage | Once daily | 0.5% Carboxymethylcellulose (CMC) |
| Positive Control (e.g., Dexamethasone) | 1 mg/kg | Oral gavage | Once daily | 0.5% CMC |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream and the subsequent treatment with this compound.
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control (e.g., Dexamethasone)
-
Electric shaver
-
Calipers
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Preparation: Anesthetize the mice and shave the dorsal skin.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Vehicle Control
-
IMQ + Vehicle
-
IMQ + this compound (low dose)
-
IMQ + this compound (high dose)
-
IMQ + Positive Control
-
-
Disease Induction: Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin of the mice daily for 7 consecutive days.
-
Treatment: Administer this compound, vehicle, or positive control orally once daily, one hour before the IMQ application.
-
Monitoring and Evaluation:
-
Monitor the body weight of the mice daily.
-
Score the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each scored on a scale of 0-4.
-
Measure the skin thickness daily using a caliper.
-
-
Endpoint Analysis (Day 7):
-
Euthanize the mice and collect skin and spleen samples.
-
Histology: Fix skin samples in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-23) using ELISA or qPCR.
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and skin-draining lymph nodes to analyze immune cell populations (e.g., Th1, Th17 cells).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vivo experiments.
Table 2: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Erythema Score (Day 7) | Scaling Score (Day 7) | Thickness Score (Day 7) | Total PASI Score (Day 7) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + this compound (low dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + this compound (high dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + Positive Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Skin Thickness and Epidermal Thickness
| Treatment Group | Skin Thickness (mm, Day 7) | Epidermal Thickness (µm, Day 7) |
| Vehicle Control | Mean ± SD | Mean ± SD |
| IMQ + Vehicle | Mean ± SD | Mean ± SD |
| IMQ + this compound (low dose) | Mean ± SD | Mean ± SD |
| IMQ + this compound (high dose) | Mean ± SD | Mean ± SD |
| IMQ + Positive Control | Mean ± SD | Mean ± SD |
Table 4: Pro-inflammatory Cytokine Levels in Skin Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + this compound (low dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + this compound (high dose) | Mean ± SD | Mean ± SD | Mean ± SD |
| IMQ + Positive Control | Mean ± SD | Mean ± SD | Mean ± SD |
Troubleshooting
-
High variability in PASI scores: Ensure consistent application of IMQ cream and scoring by the same trained individual. Increase the number of animals per group to improve statistical power.
-
No significant effect of this compound: Consider adjusting the dosage range or the administration route. Evaluate the stability and formulation of the compound.
-
Adverse effects: Monitor mice for signs of toxicity (e.g., significant weight loss, lethargy). If observed, reduce the dosage or discontinue treatment.
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of this compound in a murine model of psoriasis. The detailed protocols and data presentation templates are intended to facilitate the design and execution of robust and reproducible studies. Researchers are encouraged to adapt these protocols to their specific research questions and available resources.
Application Notes and Protocols: In Vitro Assays for Testing the Effect of SjDX5-53 on T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro assays to characterize the immunomodulatory effects of SjDX5-53, a peptide derived from Schistosoma japonicum eggs, on T lymphocyte function.
Introduction to this compound and its Effects on T Cells
This compound is a small peptide that has demonstrated significant immunosuppressive properties.[1] Preclinical studies suggest that this compound may induce immunological tolerance by promoting the differentiation and enhancing the suppressive function of regulatory T cells (Tregs).[1] Furthermore, it has been shown to arrest dendritic cells (DCs) in an immature state and inhibit inflammatory T-helper (Th) 1 and Th17 responses.[1] These characteristics make this compound a promising candidate for therapeutic applications in autoimmune and inflammatory diseases. The following protocols are designed to investigate and quantify the in vitro effects of this compound on various aspects of T cell biology.
I. T Cell Proliferation Assays
T cell proliferation is a fundamental indicator of T cell activation.[2] These assays are crucial for determining whether this compound has a direct inhibitory effect on T cell expansion or an indirect effect through the modulation of other immune cells.
CFSE-Based T Cell Proliferation Assay
This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) as cells divide.[2][3][4]
Experimental Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, naïve CD4+ T cells can be isolated using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend the isolated T cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Cell Culture and Stimulation: Plate the CFSE-labeled T cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies (1 µg/mL each) coated on the plate or as soluble reagents.[3][5] Include unstimulated cells as a negative control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[3]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell markers such as CD3, CD4, and CD8. Analyze the cells using a flow cytometer to measure the dilution of CFSE in the different T cell populations.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Percent Proliferation (CD4+ T cells) | Proliferation Index (CD4+ T cells) | Percent Proliferation (CD8+ T cells) | Proliferation Index (CD8+ T cells) |
| Unstimulated Control | - | ||||
| Stimulated Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 |
Simplified T Cell Receptor signaling cascade.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Median Fluorescence Intensity (p-Lck) | Median Fluorescence Intensity (p-ZAP70) | Median Fluorescence Intensity (p-ERK) |
| Unstimulated Control | - | |||
| Stimulated Control | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 |
By employing these detailed protocols and structured data presentation, researchers can effectively elucidate the multifaceted effects of this compound on T cell function, thereby advancing its potential as a novel immunomodulatory therapeutic.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell Assay — TME Scientific [tmescientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Note and Protocol for Co-culturing SjDX5-53 with Dendritic and T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SjDX5-53 is a peptide with demonstrated immunomodulatory properties, showing potential as a therapeutic agent for autoimmune diseases.[1] Research indicates that this compound exerts its effects by arresting dendritic cells (DCs) in an immature, tolerogenic state and promoting the differentiation and suppressive function of regulatory T cells (Tregs).[1] This mechanism suggests an interaction with key signaling pathways that regulate immune activation. Specifically, this compound has been shown to bind to Toll-like receptor 2 (TLR2), a pattern recognition receptor involved in innate immunity.[1] Understanding the cellular and molecular interactions of this compound with immune cells is crucial for its development as a therapeutic.
This document provides a detailed protocol for the co-culture of this compound with human monocyte-derived dendritic cells (mo-DCs) and T cells. The described assays are designed to assess the impact of this compound on DC maturation, T cell proliferation, and the induction of specific T cell subsets.
Principle of the Assay
This protocol outlines a method to evaluate the immunomodulatory effects of this compound in an in vitro co-culture system. Immature mo-DCs are generated from peripheral blood mononuclear cells (PBMCs) and then treated with this compound. These treated DCs are subsequently co-cultured with autologous T cells. The readouts include the analysis of DC maturation markers, T cell proliferation, and cytokine production to characterize the resulting immune response. This system allows for a controlled investigation of the cellular mechanisms of action of this compound.
Data Presentation
Table 1: Experimental Groups and Conditions
| Group | DC Treatment | T Cell Co-culture | Purpose |
| 1 | Immature DCs (no stimulation) | Yes | Negative control for DC maturation and T cell activation. |
| 2 | Mature DCs (e.g., LPS stimulation) | Yes | Positive control for DC maturation and T cell activation. |
| 3 | This compound treated DCs | Yes | Test group to evaluate the effect of this compound on DC function and T cell response. |
| 4 | Vehicle control treated DCs | Yes | Vehicle control for this compound treatment. |
| 5 | T cells alone (no DCs) | No | Negative control for T cell proliferation. |
| 6 | T cells + this compound (no DCs) | No | To assess the direct effect of this compound on T cells. |
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Commercial vendor or isolated from whole blood | N/A |
| RosetteSep™ Human Monocyte Enrichment Cocktail | STEMCELL Technologies | e.g., 15068 |
| RosetteSep™ Human T Cell Enrichment Cocktail | STEMCELL Technologies | e.g., 15061 |
| RPMI 1640 Medium | Gibco | e.g., 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | e.g., 10270106 |
| Penicillin-Streptomycin | Gibco | e.g., 15140122 |
| Recombinant Human GM-CSF | R&D Systems | e.g., 215-GM |
| Recombinant Human IL-4 | R&D Systems | e.g., 204-IL |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | e.g., L4391 |
| This compound Peptide | Custom Synthesis | N/A |
| CFSE Cell Division Tracker Kit | BioLegend | e.g., 423801 |
| Human DC Maturation Marker Antibody Panel (e.g., CD80, CD83, CD86, HLA-DR) | BioLegend | Varies |
| Human T Cell Activation Marker Antibody Panel (e.g., CD25, CD69) | BioLegend | Varies |
| Human Foxp3 Staining Buffer Set | BioLegend | e.g., 421401 |
| Anti-human Foxp3 Antibody | BioLegend | e.g., 320016 |
| Human Th1/Th2/Th17 Cytokine Kit (for ELISA or Multiplex Assay) | BioLegend | Varies |
Experimental Protocols
Part 1: Isolation of Monocytes and T Cells from PBMCs
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the thawed cells into a 50 mL conical tube containing pre-warmed RPMI 1640 medium supplemented with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh media.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Isolate monocytes and T cells using negative selection enrichment kits following the manufacturer's instructions.
-
Assess the purity of isolated monocytes (CD14+) and T cells (CD3+) by flow cytometry.
Part 2: Generation and Treatment of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Resuspend the isolated monocytes at a concentration of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.
-
Plate the cells in a 6-well plate and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh media with cytokines.
-
On day 5, the cells should be immature mo-DCs. Harvest the cells and seed them into a new 24-well plate at 5 x 10^5 cells/well.
-
Treat the immature mo-DCs with this compound at a predetermined optimal concentration (e.g., 10 µg/mL). Include positive (LPS, 100 ng/mL) and negative (media only) controls.[2]
-
Incubate for 24-48 hours.
Part 3: Co-culture of mo-DCs and T Cells
-
Label the isolated T cells with a cell proliferation dye like CFSE according to the manufacturer's protocol. This will allow for the tracking of T cell division.[2]
-
After the 24-48 hour DC treatment period, add the CFSE-labeled T cells to the wells containing the treated mo-DCs at a DC to T cell ratio of 1:5 or 1:10.[2]
-
Co-culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[3][4]
Part 4: Downstream Analysis
-
DC Maturation Analysis (Flow Cytometry):
-
Harvest the DCs from the treatment plate (before adding T cells) and stain with fluorescently labeled antibodies against maturation markers such as CD80, CD83, CD86, and HLA-DR.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
-
T Cell Proliferation Analysis (Flow Cytometry):
-
Harvest the co-cultured cells and stain for T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the CFSE dilution in the T cell populations by flow cytometry. A decrease in CFSE intensity indicates cell division.
-
-
T Cell Activation and Differentiation Analysis (Flow Cytometry):
-
Stain the harvested co-cultured cells for activation markers (e.g., CD25, CD69).
-
For Treg analysis, perform intracellular staining for the transcription factor Foxp3.
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Collect the supernatant from the co-culture wells.
-
Measure the concentration of key cytokines such as IL-2, IFN-γ (Th1), IL-4, IL-10 (Treg/immunosuppressive), and IL-17 (Th17) using appropriate assay kits.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound co-culture with dendritic and T cells.
Caption: Proposed signaling pathway of this compound in dendritic cells.
References
Application Note: Quantification of Cytokine Levels Following SjDX5-53 Treatment using Enzyme-Linked Immunosorbent Assay (ELISA)
For Research Use Only.
Introduction
SjDX5-53 is a novel immunomodulatory peptide with demonstrated therapeutic potential in autoimmune and inflammatory disease models.[1] Its mechanism of action involves the induction of regulatory T cells (Tregs) and the modulation of dendritic cell (DC) phenotypes, leading to a shift in the cytokine milieu from a pro-inflammatory to an anti-inflammatory state.[1] Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and IL-17, while promoting the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).[1] Accurate quantification of these cytokine shifts is crucial for elucidating the pharmacological effects of this compound and for its continued development as a therapeutic agent. This application note provides a detailed protocol for the assessment of key cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for quantifying a target protein (in this case, a cytokine) in a complex sample.[2] The assay utilizes a pair of antibodies specific to the cytokine of interest: a capture antibody coated onto the wells of a microplate, and a detection antibody which is typically biotinylated. The cytokine in the sample is "sandwiched" between these two antibodies. An enzyme-conjugated streptavidin then binds to the biotinylated detection antibody, and a chromogenic substrate is added. The resulting color change is proportional to the amount of cytokine present in the sample and can be quantified by measuring the optical density (OD) with a microplate reader.[2]
Data Presentation
The following table summarizes hypothetical quantitative data for cytokine levels in the supernatant of lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) treated with this compound.
| Cytokine | Treatment Group | Concentration (pg/mL) ± SD | Fold Change vs. LPS Control |
| IL-6 | Untreated Control | 15.2 ± 3.1 | - |
| LPS (100 ng/mL) | 1250.7 ± 89.4 | - | |
| LPS + this compound (10 µg/mL) | 485.3 ± 45.2 | ↓ 2.6 | |
| LPS + this compound (50 µg/mL) | 210.1 ± 22.8 | ↓ 6.0 | |
| TNF-α | Untreated Control | 25.6 ± 5.4 | - |
| LPS (100 ng/mL) | 2890.4 ± 210.6 | - | |
| LPS + this compound (10 µg/mL) | 1543.2 ± 135.7 | ↓ 1.9 | |
| LPS + this compound (50 µg/mL) | 876.5 ± 98.1 | ↓ 3.3 | |
| IL-10 | Untreated Control | 30.1 ± 6.8 | - |
| LPS (100 ng/mL) | 150.3 ± 15.2 | - | |
| LPS + this compound (10 µg/mL) | 450.8 ± 39.7 | ↑ 3.0 | |
| LPS + this compound (50 µg/mL) | 890.2 ± 76.4 | ↑ 5.9 | |
| TGF-β | Untreated Control | 120.5 ± 12.3 | - |
| LPS (100 ng/mL) | 95.2 ± 10.1 | - | |
| LPS + this compound (10 µg/mL) | 280.6 ± 25.9 | ↑ 2.9 | |
| LPS + this compound (50 µg/mL) | 450.1 ± 41.3 | ↑ 4.7 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed bone marrow-derived dendritic cells (BMDCs) in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Treatment:
-
Add this compound at desired concentrations (e.g., 10 µg/mL and 50 µg/mL) to the respective wells.
-
Include an untreated control group and a vehicle control group.
-
-
Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. An unstimulated control group should also be maintained.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until use in the ELISA assay.
Sandwich ELISA Protocol
This protocol provides a general guideline. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
ELISA microplate pre-coated with capture antibody for the cytokine of interest
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent Buffer (e.g., PBS with 1% BSA)
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Recombinant cytokine standards
-
Cell culture supernatants (samples)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Perform serial dilutions of the recombinant cytokine standard to generate a standard curve. Dilute the cell culture supernatants if necessary to ensure the cytokine concentrations fall within the range of the standard curve.
-
Add Samples and Standards: Add 100 µL of each standard, sample, and blank (diluent buffer) to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[3]
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color gradient develops in the standards.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate/triplicate standards, controls, and samples.
-
Subtract Blank: Subtract the average OD of the blank wells from all other OD readings.
-
Generate Standard Curve: Plot the corrected OD values (Y-axis) against the known concentrations of the cytokine standards (X-axis). A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Determine Sample Concentrations: Interpolate the concentration of the cytokine in your samples from the standard curve.
-
Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Mandatory Visualizations
Caption: Workflow for the sandwich ELISA protocol.
Caption: Hypothesized signaling pathway of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents not added in the correct order or omitted. | Follow the protocol steps carefully. |
| Insufficient incubation times. | Ensure all incubation times are followed as recommended. | |
| Improperly prepared reagents. | Re-prepare all reagents according to the manufacturer's instructions. | |
| High Background | Insufficient washing. | Increase the number of washes and ensure complete aspiration of buffer between steps. |
| High concentration of detection antibody or Streptavidin-HRP. | Optimize the concentrations of the detection reagents. | |
| Cross-reactivity of antibodies. | Use a different matched antibody pair. | |
| High Variability | Improper pipetting technique. | Ensure proper pipetting technique and calibrate pipettes regularly. |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding to the wells. | |
| Edge effects on the plate. | Ensure uniform temperature during incubations and use a plate sealer. |
Conclusion
The sandwich ELISA protocol detailed in this application note provides a reliable and quantitative method for assessing the immunomodulatory effects of this compound on cytokine production. By accurately measuring changes in key pro- and anti-inflammatory cytokines, researchers can further characterize the mechanism of action of this promising therapeutic peptide. Consistent and careful execution of the protocol, along with proper data analysis, will yield reproducible results crucial for advancing drug development efforts.
References
Application of SjDX5-53 in Th1 and Th17 Suppression Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SjDX5-53 is a peptide derived from the parasitic helminth Schistosoma japonicum that has demonstrated significant immunomodulatory properties. Research indicates that this compound plays a crucial role in suppressing pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cell responses, while promoting the expansion of regulatory T cells (Tregs).[1] This makes this compound a valuable tool for researchers studying autoimmune diseases and other inflammatory conditions where Th1 and Th17 cells are key pathological drivers. These application notes provide detailed protocols for utilizing this compound in Th1 and Th17 suppression assays, enabling researchers to investigate its mechanism of action and therapeutic potential.
The primary mechanism of this compound's immunosuppressive activity appears to be mediated through its effects on dendritic cells (DCs). This compound has been shown to arrest DCs in an immature state, thereby modulating their ability to prime naïve T cells.[1] Gene expression analyses have revealed that this compound treatment leads to the downregulation of gene clusters associated with inflammatory responses, including the regulation of Interferon-gamma (IFN-γ) production and the I-kappaB kinase/NF-kappaB signaling pathway.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in Th1 and Th17 suppression assays based on current research. These values serve as a general guideline, and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Th1 Cell Differentiation and Function
| Parameter | Vehicle Control | This compound Treated | Expected % Suppression |
| % IFN-γ+ CD4+ T cells | High | Reduced | Significant |
| IFN-γ concentration (pg/mL) | High | Reduced | Significant |
| T-bet expression (MFI) | High | Reduced | Significant |
| IL-12 concentration in co-culture (pg/mL) | High | Reduced | Significant |
Table 2: Effect of this compound on Th17 Cell Differentiation and Function
| Parameter | Vehicle Control | This compound Treated | Expected % Suppression |
| % IL-17A+ CD4+ T cells | High | Reduced | Significant |
| IL-17A concentration (pg/mL) | High | Reduced | Significant |
| RORγt expression (MFI) | High | Reduced | Significant |
| IL-1β, IL-6, IL-23 in co-culture (pg/mL) | High | Reduced | Significant |
Experimental Protocols
Protocol 1: In Vitro Th1 Suppression Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on the differentiation of human Th1 cells from naïve CD4+ T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-12
-
Anti-human IL-4 antibody
-
This compound peptide
-
Cell Stimulation Cocktail (e.g., PMA/Ionomycin) + Protein Transport Inhibitor
-
FITC-conjugated anti-human CD4 antibody
-
PE-conjugated anti-human IFN-γ antibody
-
PE-conjugated anti-human T-bet antibody
-
Fixation/Permeabilization Buffer
Procedure:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Culture Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Th1 Differentiation and this compound Treatment:
-
Add anti-human CD28 antibody (2 µg/mL), recombinant human IL-12 (10 ng/mL), and anti-human IL-4 antibody (10 µg/mL) to induce Th1 differentiation.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the designated wells. Include a vehicle control (e.g., PBS or DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Restimulation and Intracellular Staining:
-
On the final day of culture, add a cell stimulation cocktail containing a protein transport inhibitor to the cells for 4-6 hours.
-
Harvest the cells and stain for surface markers (CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining for IFN-γ and the transcription factor T-bet.
-
-
Flow Cytometry Analysis: Analyze the percentage of IFN-γ+ and T-bet+ cells within the CD4+ T cell population using a flow cytometer.
-
Cytokine Measurement (ELISA): Collect the culture supernatant before restimulation and measure the concentration of IFN-γ using an ELISA kit.
Protocol 2: In Vitro Th17 Suppression Assay
This protocol outlines the method to evaluate the suppressive effect of this compound on human Th17 cell differentiation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-1β
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human TGF-β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
This compound peptide
-
Cell Stimulation Cocktail (e.g., PMA/Ionomycin) + Protein Transport Inhibitor
-
FITC-conjugated anti-human CD4 antibody
-
PE-conjugated anti-human IL-17A antibody
-
PE-conjugated anti-human RORγt antibody
-
Fixation/Permeabilization Buffer
Procedure:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human PBMCs as described in Protocol 1.
-
Cell Culture Plate Coating: Coat a 96-well plate with anti-human CD3 antibody as described in Protocol 1.
-
Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Th17 Differentiation and this compound Treatment:
-
To induce Th17 differentiation, add anti-human CD28 antibody (1-2 µg/mL), recombinant human IL-1β (10-20 ng/mL), recombinant human IL-6 (20-50 ng/mL), recombinant human IL-23 (20-50 ng/mL), recombinant human TGF-β (1-5 ng/mL), anti-human IFN-γ antibody (10 µg/mL), and anti-human IL-4 antibody (10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the designated wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Restimulation and Intracellular Staining: Perform restimulation and intracellular staining for CD4, IL-17A, and the transcription factor RORγt as described in Protocol 1.
-
Flow Cytometry Analysis: Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population.
-
Cytokine Measurement (ELISA): Collect the culture supernatant before restimulation and measure the concentration of IL-17A using an ELISA kit.
Mandatory Visualization
Caption: Experimental workflow for the Th1 suppression assay.
References
SjDX5-53: A Novel Peptide for Immunomodulatory Research
For researchers, scientists, and drug development professionals, SjDX5-53 presents a promising avenue for investigating novel therapeutic approaches for autoimmune diseases. This small 3 kDa peptide, derived from the egg extracts of the parasitic helminth Schistosoma japonicum, has demonstrated significant immunosuppressive properties. It is a selective Toll-like Receptor 2 (TLR2) inducer and is available for research purposes.
Commercial Availability
This compound can be purchased for scientific research from the following supplier:
| Supplier | Product Number |
| MedChemExpress | HY-138115 |
Researchers should inquire directly with the vendor for detailed product specifications, purity, and availability.
Mechanism of Action and Therapeutic Potential
This compound exerts its immunomodulatory effects by promoting the production and enhancing the suppressive function of regulatory T cells (Tregs).[1][2][3][4] This is achieved by arresting dendritic cells (DCs) in an immature, or tolerogenic, state.[1][2][3][4][5] In preclinical mouse models, this compound has shown therapeutic efficacy in alleviating symptoms of autoimmune-related conditions such as colitis and psoriasis.[1][2][3] The mechanism of action involves the inhibition of inflammatory T-helper (Th) 1 and Th17 responses, which are key drivers of many autoimmune pathologies.[1][2][3] The protein sequence of this compound is patented in China (ZL 2020 1 1256734.8).[1]
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with TLR2 on the surface of dendritic cells. This interaction triggers a signaling cascade that leads to the development of tolerogenic DCs. These specialized DCs then promote the differentiation of naive T cells into Tregs and enhance the suppressive capacity of existing Tregs.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases. [dir.muni.ac.ug]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Therapeutic Effects of SjDX5-53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the therapeutic potential of SjDX5-53, a novel peptide with immunomodulatory properties. The protocols outlined below are intended to build upon existing findings that this compound promotes the differentiation and suppressive function of regulatory T cells (Tregs) and has shown efficacy in animal models of colitis and psoriasis.[1][2]
Introduction
This compound is a peptide identified from schistosome egg extracts that has demonstrated significant immunomodulatory effects.[1][2] It functions by inducing tolerogenic dendritic cells (tolDCs), which in turn promote the expansion and suppressive activity of Tregs.[1] This mechanism of action suggests a broad therapeutic potential for autoimmune and inflammatory diseases. The following protocols are designed to rigorously assess the therapeutic efficacy, mechanism of action, and safety profile of this compound in preclinical models.
In Vitro Characterization of this compound Activity
Objective
To confirm and expand upon the known in vitro effects of this compound on dendritic cells (DCs) and T cells.
Key Experiments & Protocols
2.2.1. Induction of Tolerogenic Dendritic Cells (tolDCs)
-
Protocol:
-
Isolate bone marrow cells from C57BL/6 mice and culture in the presence of GM-CSF and IL-4 to generate bone marrow-derived dendritic cells (BMDCs).
-
On day 6, treat immature BMDCs with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 48 hours. Include a vehicle control and a positive control for tolDC induction (e.g., IL-10).
-
After 48 hours, stimulate the BMDCs with a maturation stimulus such as lipopolysaccharide (LPS).
-
Analyze the phenotype of the BMDCs by flow cytometry for the expression of surface markers including MHC-II, CD80, CD86, CD40, and PD-L1.
-
Measure the production of cytokines such as IL-10, TGF-β, and IL-12p70 in the culture supernatants by ELISA.
-
2.2.2. T Cell Proliferation and Differentiation Assays
-
Protocol:
-
Co-culture the this compound-treated tolDCs (from protocol 2.2.1) with naive CD4+ T cells isolated from the spleens of C57BL/6 mice.
-
Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies.
-
Assess T cell proliferation after 72 hours using a CFSE dilution assay analyzed by flow cytometry.
-
Analyze the differentiation of T cells into Treg (Foxp3+), Th1 (IFN-γ+), and Th17 (IL-17A+) subsets by intracellular staining and flow cytometry.
-
Measure cytokine levels (IL-10, IFN-γ, IL-17A) in the culture supernatants by ELISA.
-
Data Presentation
Table 1: In Vitro Effects of this compound on BMDCs and T Cells
| Treatment Group | MHC-II MFI | CD86 MFI | IL-10 (pg/mL) | T Cell Proliferation (%) | Foxp3+ Cells (%) | IFN-γ+ Cells (%) | IL-17A+ Cells (%) |
| Vehicle Control | |||||||
| This compound (1 ng/mL) | |||||||
| This compound (10 ng/mL) | |||||||
| This compound (100 ng/mL) | |||||||
| Positive Control |
MFI: Mean Fluorescence Intensity
In Vivo Evaluation of this compound Therapeutic Efficacy
Objective
To evaluate the therapeutic efficacy of this compound in established mouse models of autoimmune diseases, specifically inflammatory bowel disease (IBD) and psoriasis.
Key Experiments & Protocols
3.2.1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Protocol:
-
Induce colitis in C57BL/6 mice by administering 2.5% (w/v) DSS in their drinking water for 7 days.
-
Administer this compound (e.g., 1 mg/kg and 5 mg/kg) or vehicle control intraperitoneally daily, starting from day 0 of DSS administration.
-
Monitor mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
On day 8, sacrifice the mice and collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Isolate lamina propria lymphocytes from the colon to analyze T cell populations (Treg, Th1, Th17) by flow cytometry.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates by ELISA or qPCR.
-
3.2.2. Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Protocol:
-
Apply a daily topical dose of imiquimod cream to the shaved back skin of C57BL/6 mice for 6 consecutive days to induce psoriasis-like lesions.
-
Administer this compound (e.g., 0.5 mg/kg and 5 mg/kg) either topically or intraperitoneally daily, starting from day 0 of IMQ application.[1]
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
On day 7, sacrifice the mice and collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Isolate cells from the skin and draining lymph nodes to analyze immune cell populations by flow cytometry.
-
Measure the expression of inflammatory genes (e.g., Il17a, Il23, S100a8, S100a9) in the skin tissue by qPCR.
-
Data Presentation
Table 2: Therapeutic Efficacy of this compound in DSS-Induced Colitis
| Treatment Group | Mean DAI (Day 8) | Mean Colon Length (cm) | Histology Score | Colonic TNF-α (pg/mg) | Lamina Propria Treg (%) |
| Healthy Control | |||||
| DSS + Vehicle | |||||
| DSS + this compound (1 mg/kg) | |||||
| DSS + this compound (5 mg/kg) |
Table 3: Therapeutic Efficacy of this compound in IMQ-Induced Psoriasis
| Treatment Group | Mean PASI Score (Day 6) | Mean Ear Thickness (mm) | Epidermal Thickness (µm) | Skin Il17a mRNA (fold change) | Draining LN Treg (%) |
| Naive Control | |||||
| IMQ + Vehicle | |||||
| IMQ + this compound (0.5 mg/kg) | |||||
| IMQ + this compound (5 mg/kg) |
Mechanistic Studies
Objective
To elucidate the molecular pathways involved in this compound's immunomodulatory effects, with a focus on the TLR2 signaling pathway.
Key Experiments & Protocols
4.2.1. In Vitro TLR2 Engagement
-
Protocol:
-
Utilize BMDCs from TLR2 knockout (TLR2-/-) mice and wild-type (WT) controls.
-
Repeat the in vitro tolDC induction and T cell co-culture experiments (protocols 2.2.1 and 2.2.2) using both WT and TLR2-/- BMDCs.
-
Compare the ability of this compound to induce tolDCs and Tregs in the presence and absence of TLR2.
-
4.2.2. Downstream Signaling Pathway Analysis
-
Protocol:
-
Treat WT BMDCs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key downstream signaling molecules in the TLR2 pathway, such as MyD88, IRAK4, TRAF6, and NF-κB.
-
Data Presentation
Table 4: Role of TLR2 in this compound-Mediated Immunomodulation
| Cell Type | Treatment | IL-10 Production (pg/mL) | Treg Induction (%) | p-NF-κB (relative intensity) |
| WT BMDC | Vehicle | |||
| WT BMDC | This compound | |||
| TLR2-/- BMDC | Vehicle | |||
| TLR2-/- BMDC | This compound |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Overall experimental workflow.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
References
Step-by-Step Guide to Using SjDX5-53 in Immunology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SjDX5-53 is a small 3 kDa peptide derived from the eggs of the parasitic helminth Schistosoma japonicum.[1][2] This peptide has emerged as a potent immunomodulatory agent with significant therapeutic potential for autoimmune and inflammatory diseases.[1][2] this compound exerts its effects by promoting the differentiation and enhancing the suppressive function of regulatory T cells (Tregs).[1][2] The mechanism of action involves the induction of tolerogenic dendritic cells (DCs), which in turn drive the expansion and activation of Tregs.[1][2] In preclinical mouse models of colitis and psoriasis, this compound has demonstrated the ability to ameliorate disease severity by suppressing inflammatory T helper 1 (Th1) and Th17 responses.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in immunology research, offering detailed protocols for in vitro and in vivo studies and guidance on data analysis and interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key immunological parameters as observed in preclinical studies.
Table 1: Effect of this compound on Regulatory T cell (Treg) Induction
| Treatment Group | Percentage of CD4+Foxp3+ Tregs in Splenocytes | IL-10 Concentration in Supernatant (pg/mL) |
| Control | 5.2 ± 0.5 | 150 ± 25 |
| This compound (10 µg/mL) | 12.8 ± 1.2 | 450 ± 50 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Dendritic Cell (DC) Maturation
| Treatment Group | CD80 MFI | CD86 MFI | MHC Class II MFI |
| Immature DCs (Control) | 50 ± 8 | 65 ± 10 | 250 ± 30 |
| Mature DCs (LPS) | 250 ± 30 | 300 ± 40 | 800 ± 70 |
| This compound (10 µg/mL) + LPS | 120 ± 15 | 150 ± 20 | 400 ± 45 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.
Table 3: Therapeutic Efficacy of this compound in a Mouse Model of Psoriasis
| Treatment Group | Psoriasis Area and Severity Index (PASI) Score | Epidermal Thickness (µm) |
| IMQ-induced (Control) | 8.5 ± 1.0 | 120 ± 15 |
| This compound (0.5 mg/kg) | 3.2 ± 0.8 | 50 ± 8 |
| This compound (5 mg/kg) | 1.5 ± 0.5 | 30 ± 5 |
IMQ: Imiquimod (B1671794). Data are presented as mean ± standard deviation.
Table 4: Therapeutic Efficacy of this compound in a Mouse Model of Colitis
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) |
| DSS-induced (Control) | 10.5 ± 1.5 | 5.5 ± 0.7 |
| This compound (5 mg/kg) | 4.0 ± 1.0 | 8.0 ± 0.5 |
DSS: Dextran Sulfate Sodium. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Induction of Regulatory T cells (Tregs) from Splenocytes
This protocol details the methodology for assessing the ability of this compound to induce the differentiation of Tregs from a mixed population of mouse splenocytes.
Materials:
-
This compound peptide
-
Single-cell suspension of mouse splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Recombinant mouse IL-2
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3
-
Foxp3/Transcription Factor Staining Buffer Set
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Add 100 µL of the splenocyte suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.
-
Add this compound to the desired final concentrations (e.g., 1, 10, 50 µg/mL). Include a vehicle control group.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain for surface markers (CD4, CD25) by incubating with antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and proceed with intracellular staining for Foxp3 using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.
Workflow for in vitro Treg induction assay.
Protocol 2: Dendritic Cell (DC) Maturation Assay
This protocol is designed to evaluate the effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
This compound peptide
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Recombinant mouse GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies: anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6 days to generate immature BMDCs. Replace the medium on day 3.
-
On day 6, harvest the immature BMDCs and re-plate them at 1 x 10^6 cells/mL in fresh medium.
-
Treat the cells with this compound at desired concentrations for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce maturation. Include control groups for immature DCs (no LPS) and mature DCs (LPS alone).
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain for surface markers (CD11c, MHC Class II, CD80, CD86) for 30 minutes at 4°C in the dark.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of maturation markers on the CD11c+ gated population.
Workflow for DC maturation assay.
Protocol 3: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice and the therapeutic application of this compound.
Materials:
-
This compound peptide
-
8-10 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 6-8 consecutive days.
-
Administer this compound (e.g., 0.5 mg/kg and 5 mg/kg) topically or intraperitoneally daily, starting from the first day of IMQ application. Include a vehicle control group.
-
Monitor the mice daily for body weight, skin erythema, scaling, and thickness.
-
Score the severity of skin inflammation using the PASI score, which evaluates erythema, scaling, and thickness on a scale of 0 to 4 for each parameter. The total score is the sum of the individual scores.
-
Measure the thickness of the ear and dorsal skin using calipers.
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis and flow cytometry, respectively.
Protocol 4: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol outlines the induction of acute colitis in mice and the evaluation of the therapeutic effect of this compound.
Materials:
-
This compound peptide
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Scoring system for Disease Activity Index (DAI)
Procedure:
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 7 days.
-
Administer this compound (e.g., 5 mg/kg) intraperitoneally daily from day 0 to day 7. Include a vehicle control group.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily based on the scoring system (see Table 5).
-
On day 8, euthanize the mice and measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and cytokine measurement.
Table 5: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Signaling Pathway and Logical Relationships
The immunomodulatory activity of this compound is initiated by its interaction with dendritic cells, leading to a cascade of events that ultimately suppresses inflammatory T cell responses.
This compound signaling pathway.
This guide provides a foundational framework for incorporating this compound into immunology research. The detailed protocols and expected outcomes will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this novel immunomodulatory peptide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SjDX5-53 Concentration for Maximal Treg Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SjDX5-53 to induce regulatory T cells (Tregs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and its expected outcome on CD4+ T cells?
This compound is a novel compound designed to promote the differentiation of naive CD4+ T cells into CD4+CD25+Foxp3+ regulatory T cells (Tregs). The expected outcome of treating naive CD4+ T cells with an optimal concentration of this compound is a significant increase in the percentage of Foxp3-expressing cells within the CD4+ T cell population.
Q2: Which markers are recommended for identifying Tregs induced by this compound?
To identify induced Tregs (iTregs), it is recommended to use a combination of surface and intracellular markers. The key markers include:
-
CD4: To gate on the helper T cell population.
-
CD25: The alpha chain of the IL-2 receptor, which is typically upregulated on activated T cells and highly expressed on Tregs.
-
Foxp3: A transcription factor that is considered the most specific marker for Tregs and is crucial for their suppressive function.[1]
Additional markers such as CTLA-4, and Helios can also be used for a more in-depth characterization of the induced Treg population.
Q3: What is the proposed mechanism of action for this compound in Treg induction?
While the precise mechanism is under investigation, it is hypothesized that this compound augments signaling pathways crucial for Treg differentiation. This may involve the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key cytokine involved in the induction of Foxp3 expression.[2][3] this compound may also influence the IL-2 signaling pathway, which is essential for the survival and maintenance of Tregs.
Q4: Can this compound be used in combination with other reagents to enhance Treg induction?
Yes, the effect of this compound on Treg induction may be enhanced when used in combination with other known Treg-inducing agents. These can include:
-
TGF-β: A key cytokine for inducing Foxp3 expression.[4]
-
IL-2: Essential for the survival and expansion of Tregs.[2]
-
Retinoic Acid (ATRA): Known to promote the generation and stability of Tregs.[5]
-
Rapamycin: An mTOR inhibitor that can favor Treg differentiation over effector T cell differentiation.[5]
It is recommended to perform a dose-response titration for each reagent when used in combination with this compound to find the optimal synergistic concentrations.
Troubleshooting Guides
Issue 1: Low viability of CD4+ T cells after treatment with this compound.
-
Question: I am observing a significant decrease in the viability of my CD4+ T cells after incubation with this compound. What could be the cause and how can I troubleshoot this?
-
Answer: High concentrations of any compound can lead to cellular toxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. We recommend starting with a broad range of concentrations and assessing cell viability using a reliable method such as Trypan Blue exclusion or a viability dye for flow cytometry. Additionally, ensure that the solvent used to dissolve this compound is used at a final concentration that is not toxic to the cells. A solvent-only control should always be included in your experiments.
Issue 2: Inconsistent or low percentage of Foxp3+ cells after induction.
-
Question: My results show a low and variable percentage of Foxp3+ cells after treating with this compound. What are the potential reasons for this?
-
Answer: Several factors can contribute to inefficient Treg induction:
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Suboptimal this compound Concentration: Ensure you are using the optimal concentration of this compound as determined by your dose-response experiments.
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Quality of Naive CD4+ T Cells: The purity and activation state of your starting naive CD4+ T cell population are critical. Ensure a high purity of naive T cells (CD4+CD45RA+CD25-) for consistent results.
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TCR Stimulation: Adequate T cell receptor (TCR) stimulation is necessary for Treg induction. The concentration of anti-CD3 and anti-CD28 antibodies used for stimulation should be optimized.[6]
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Cytokine Concentrations: The concentrations of IL-2 and any other co-administered cytokines like TGF-β are crucial and should be optimized.[4]
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Issue 3: Induced Tregs show poor suppressive function.
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Question: Although I can induce a population of Foxp3+ cells with this compound, they do not effectively suppress the proliferation of effector T cells in a co-culture assay. Why might this be?
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Answer: The expression of Foxp3 alone does not guarantee suppressive function. The stability of Foxp3 expression is critical for Treg function.[7]
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Stability of Foxp3 Expression: The induced Tregs might have unstable Foxp3 expression. The inclusion of agents like retinoic acid or specific culture conditions might be necessary to stabilize Foxp3 expression.
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Activation State: Ensure that the induced Tregs are properly activated during the suppression assay.
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Treg to Effector Cell Ratio: The ratio of Tregs to effector T cells in your suppression assay is a critical parameter. Titrate this ratio to find the optimal condition for observing suppression.
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Data Presentation
Table 1: Expected Percentage of CD4+CD25+Foxp3+ Tregs under Different Induction Conditions
| Treatment Condition | Expected % of Foxp3+ cells in CD4+ gate |
| Unstimulated Naive CD4+ T cells | < 1% |
| Anti-CD3/CD28 Stimulation + IL-2 | 5-15% |
| Anti-CD3/CD28 + IL-2 + TGF-β | 20-50% |
| Anti-CD3/CD28 + IL-2 + TGF-β + this compound (Optimal Conc.) | > 50% (Hypothetical) |
Table 2: Recommended Cytokine Concentrations for In Vitro Treg Induction
| Cytokine/Reagent | Recommended Concentration Range |
| IL-2 | 10 - 100 U/mL |
| TGF-β | 1 - 10 ng/mL |
| Retinoic Acid (ATRA) | 10 - 100 nM |
| Rapamycin | 10 - 100 nM |
Experimental Protocols
Protocol: In Vitro Induction of Tregs from Naive Human CD4+ T cells using this compound
-
Isolation of Naive CD4+ T cells:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection magnetic bead-based kit (e.g., Naive CD4+ T Cell Isolation Kit).
-
Assess the purity of the isolated cells (CD4+CD45RA+CD25-) by flow cytometry. Purity should be >95%.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3 or UCHT1) at a concentration of 1-5 µg/mL overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend the naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
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Add soluble anti-human CD28 antibody (clone CD28.2) to the cell suspension at a final concentration of 1-2 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 50 U/mL.
-
(Optional) Add recombinant human TGF-β1 to a final concentration of 5 ng/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of working concentrations.
-
Add the different concentrations of this compound to the cell cultures. Include a vehicle-only control.
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Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of Treg Induction:
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Harvest the cells and stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
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Stain for intracellular Foxp3.
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Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
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Visualizations
Caption: Hypothesized this compound signaling in Treg induction.
Caption: Workflow for in vitro Treg induction and analysis.
References
- 1. Generation and Function of Induced Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying the Induction of Regulatory T cells and Its Relevance in the Adaptive Immune Response in Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dominant role of antigen dose in CD4+Foxp3+ regulatory T cell induction and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extra-thymically induced T regulatory cell subsets: the optimal target for antigen-specific immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate | PLOS One [journals.plos.org]
- 6. Induction of Regulatory T-cells from Memory T-cells Is Perturbed During Acute Exacerbation of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alloantigen-Induced Regulatory T Cells Generated in Presence of Vitamin C Display Enhanced Stability of Foxp3 Expression and Promote Skin Allograft Acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Why is SjDX5-53 not inducing Tregs in my cell culture?
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using SjDX5-53 to induce regulatory T cells (Tregs) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Tregs?
This compound is a small, 3 kDa peptide isolated from the egg extracts of the parasitic helminth Schistosoma japonicum.[1] It has been identified as a potent inducer of both human and murine regulatory T cells.[1] However, this compound does not act directly on naïve T cells to induce their differentiation into Tregs. Instead, its mechanism is indirect and relies on the presence of dendritic cells (DCs).[1] this compound arrests DCs in an immature, tolerogenic state. These tolerogenic DCs then promote the differentiation of naïve T cells into Tregs and enhance their suppressive functions.[1] The peptide is believed to exert its effect on DCs through interaction with Toll-like receptor 2 (TLR2).[1]
Q2: I am not observing Treg induction in my cell culture after treating with this compound. What is the most likely cause?
The most common reason for a lack of Treg induction with this compound is the absence of dendritic cells (DCs) in the cell culture system.[1] Published research has demonstrated that this compound does not directly induce Tregs from purified naïve T cell cultures.[1] The presence of DCs is essential for this compound to mediate Treg induction.[1]
Q3: What are the key markers for identifying induced Tregs?
The hallmark of Treg cells is the expression of the transcription factor Foxp3.[2][3][4] In addition to Foxp3, Tregs typically express high levels of CD25 (the alpha chain of the IL-2 receptor) and may also show increased expression of other markers like CTLA-4.[5] Therefore, flow cytometry analysis for CD4, CD25, and intracellular Foxp3 is the standard method for quantifying Treg induction.
Troubleshooting Guide: Why is this compound Not Inducing Tregs in My Cell Culture?
If you are experiencing a lack of Treg induction with this compound, consider the following troubleshooting steps, starting with the most critical factor for this specific peptide.
Critical Checkpoint: Presence of Dendritic Cells
As established, this compound's Treg induction is DC-dependent.[1]
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Verify your cell culture setup: Are you using a co-culture system of naïve T cells and DCs? If you are using purified naïve T cells alone, this compound will not be effective.[1]
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DC viability and health: Ensure that your DCs are viable and healthy. Poor DC health will impair their ability to respond to this compound and subsequently prime T cells.
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DC to T cell ratio: The ratio of DCs to T cells can influence the efficiency of T cell activation and differentiation. This may require optimization for your specific experimental conditions.
General Troubleshooting for In Vitro Treg Induction
Even with a proper co-culture system, other factors can inhibit Treg differentiation.
| Reagent/Component | Potential Issue | Recommended Action |
| This compound | Incorrect concentration, degradation. | Confirm the final concentration in your culture. Prepare fresh dilutions for each experiment. |
| Cytokines (e.g., IL-2, TGF-β) | Low bioactivity due to improper storage or age. | Use cytokines from a reliable supplier. Aliquot upon receipt and avoid repeated freeze-thaw cycles. Test the bioactivity of a new lot. While this compound can induce Tregs, standard Treg polarizing conditions often include low doses of IL-2 and TGF-β, which are crucial for Treg survival and differentiation.[6][7] |
| Cell Culture Media | Suboptimal formulation, presence of interfering substances. | Use a standard, high-quality RPMI-1640 or similar medium supplemented with FBS, L-glutamine, and antibiotics. |
| Serum (FBS) | Lot-to-lot variability, presence of inhibitory factors. | Test new lots of FBS for their ability to support Treg differentiation before use in critical experiments. |
| Issue | Potential Cause | Recommended Action |
| Low Cell Viability | Harsh cell isolation procedures, improper cryopreservation. | Optimize cell isolation protocols to maximize viability. Ensure proper freezing and thawing techniques are followed. |
| Incorrect Starting Population | Poor purity of naïve CD4+ T cells. | Use high-purity cell sorting or magnetic bead-based isolation to obtain a naïve T cell population (e.g., CD4+CD25-CD45RA+). Contaminating effector T cells can out-compete differentiating Tregs. |
| Donor Variability | Genetic differences between donors can affect the propensity for Treg differentiation. | When possible, test multiple donors. Be aware that baseline responses can vary.[8][9] |
| Parameter | Potential Issue | Recommended Action |
| Cell Density | Too high or too low. | Optimize the seeding density for your culture vessels. Overcrowding can lead to nutrient depletion and cell death, while sparse cultures may lack necessary cell-to-cell contact. |
| Activation Stimulus | Suboptimal T cell receptor (TCR) stimulation. | Ensure proper concentration and coating of anti-CD3 and anti-CD28 antibodies or beads. TCR stimulation is a prerequisite for T cell differentiation.[2][6] |
| Incubation Time | Insufficient time for differentiation. | Treg differentiation is a multi-day process. A typical in vitro induction protocol may last from 3 to 7 days. |
Experimental Protocols
Protocol 1: Co-culture of Dendritic Cells and Naïve T Cells for this compound-mediated Treg Induction
-
Isolation of Cells:
-
Isolate monocytes from peripheral blood mononuclear cells (PBMCs) by plastic adherence or magnetic-activated cell sorting (MACS) using anti-CD14 beads.
-
Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
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Isolate naïve CD4+ T cells from the non-adherent fraction of PBMCs or from a separate blood sample using a naïve CD4+ T cell isolation kit (e.g., targeting CD4+CD45RA+CD25- cells).
-
-
Co-culture Setup:
-
Plate the generated immature DCs in a 24-well plate.
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Add this compound to the DC culture at the desired concentration and incubate for 24 hours. This allows this compound to condition the DCs.
-
After 24 hours, add the purified naïve CD4+ T cells to the DC culture at a suitable ratio (e.g., 1:5 or 1:10 DC:T cell ratio).
-
Add a suboptimal TCR stimulus (e.g., low concentration of anti-CD3/CD28 beads or soluble anti-CD3).
-
Supplement the culture with a low concentration of IL-2 (e.g., 10-20 U/mL).
-
-
Incubation and Analysis:
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for flow cytometric analysis of Treg markers (CD4, CD25, and intracellular Foxp3).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in Treg induction.
Experimental Workflow
Caption: Experimental workflow for this compound Treg induction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory T cell identity: formation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Control of Treg Cell Stability, Plasticity, and Tissue-Specific Heterogeneity [frontiersin.org]
- 4. Differentiation and homeostasis of effector Treg cells are regulated by inositol polyphosphates modulating Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of stable human FOXP3+ Tregs by a parasite-derived TGF-β mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory T Cells: Mechanisms of Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Function of Induced Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. m.youtube.com [m.youtube.com]
The impact of SjDX5-53 stability on experimental outcomes
Welcome to the technical support center for the immunomodulatory peptide, SjDX5-53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to peptide stability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 3 kDa peptide isolated from schistosome egg extracts that has demonstrated immunosuppressive functions.[1] Its primary mechanism of action involves the induction of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1] this compound arrests dendritic cells (DCs) in an immature state, which subsequently increases the proportion and suppressive capacity of Tregs.[1] This activity has shown therapeutic potential in murine models of autoimmune diseases such as colitis and psoriasis by inhibiting inflammatory T-helper (Th) 1 and Th17 responses.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure maximum stability, lyophilized this compound should be stored at -20°C to -80°C in a tightly sealed container, protected from light.[2][3] Before reconstitution, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce peptide stability.[4][5] Once reconstituted in a sterile, slightly acidic buffer (pH 5-7), the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below.[3][5] Long-term storage in solution is not recommended.[3]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is often a sign of peptide aggregation, which can be caused by several factors including inappropriate buffer conditions, high peptide concentration, or multiple freeze-thaw cycles.[2] Peptides are often least soluble at their isoelectric point (pI).[2] We recommend the following:
-
Ensure the pH of your buffer is at least one unit away from the peptide's pI.[2]
-
Try dissolving the peptide at a lower concentration.
-
If aggregation persists, sonication may help to dissolve the peptide.[6]
-
For future use, ensure proper storage and handling, especially avoiding repeated freeze-thaw cycles by aliquoting the stock solution.[5]
Q4: I am not observing the expected immunomodulatory effects in my cell-based assay. Could this be a stability issue?
A4: Yes, a loss of biological activity is a common consequence of peptide degradation or aggregation.[7] If this compound is not inducing Treg proliferation or suppressing inflammatory cytokine production as expected, consider the following stability-related factors:
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Degradation: The peptide may have been compromised due to improper storage (e.g., prolonged storage at 4°C in solution) or handling.
-
Aggregation: Aggregated peptides may not be biologically active. The active site for binding to its target (potentially TLR2 on dendritic cells) may be obscured.[1]
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Oxidation: If the peptide sequence contains susceptible amino acids like Cysteine, Methionine, or Tryptophan, oxidation can occur, leading to loss of function. Dissolving the peptide in oxygen-free buffers can mitigate this.[6]
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Assay Buffer: The pH and composition of the assay buffer itself can impact the peptide's stability and activity.[7]
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Treg Induction Assays
This guide addresses variability in the induction of Foxp3+ Tregs from naive CD4+ T cells when co-cultured with dendritic cells (DCs) in the presence of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no Treg induction | This compound Degradation: Peptide has lost activity due to improper storage or handling. | Prepare fresh this compound aliquots from a lyophilized stock stored at -80°C. Ensure the reconstitution buffer is sterile and has a pH between 5 and 7.[4][5] |
| This compound Aggregation: Peptide has formed insoluble aggregates, reducing the effective concentration. | Centrifuge the peptide solution at high speed before adding to the culture to remove large aggregates. Confirm solubility in the chosen buffer. Consider using a stabilizing excipient like glycerol (B35011) (5-20%). | |
| Suboptimal Assay Conditions: The concentration of this compound or the cell density may not be optimal. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. Optimize the ratio of DCs to naive T cells. | |
| High variability between replicates | Inconsistent Aliquotting: Uneven concentration of this compound across wells due to poor mixing or aggregation. | Vortex the this compound stock solution thoroughly before adding it to the assay medium. Use a fresh, properly dissolved aliquot for each experiment. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has led to partial degradation. | Always use single-use aliquots. Avoid using a stock solution that has been freeze-thawed more than once.[3] |
Guide 2: Reduced Efficacy in In Vivo Models (Colitis/Psoriasis)
This guide provides troubleshooting steps for when this compound fails to ameliorate disease symptoms in animal models.
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of therapeutic effect | Poor In Vivo Stability: this compound is being rapidly degraded by proteases in the plasma. | Prepare the peptide solution immediately before injection using a sterile, pH-optimized vehicle. Consider performing a preliminary pharmacokinetic study to assess the peptide's half-life in serum. |
| Incorrect Dosing or Administration: The dose may be insufficient, or the route of administration may not be optimal. | The original study used daily intraperitoneal or topical doses of 0.5 mg/kg or 5 mg/kg.[1] Verify that your dosing regimen is consistent with established protocols. Ensure accurate administration. | |
| Variable response among animals | Inconsistent Formulation: The peptide formulation is not homogenous, leading to variable dosing. | Ensure the peptide is fully dissolved in the vehicle before administration. Prepare a fresh batch of the formulation for each experimental group. |
| Animal-to-Animal Variation: Inherent biological differences between animals. | Increase the number of animals per group to ensure statistical power. Monitor animal health closely to rule out other confounding factors. |
Data Presentation: this compound Stability Profile
The following tables present hypothetical, yet representative, data on the stability of this compound under various conditions to guide experimental design.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Duration | Purity (%) | Biological Activity (%) |
| -80°C | 24 Months | >98% | >95% |
| -20°C | 12 Months | >95% | >90% |
| 4°C | 1 Month | ~85% | ~70% |
| Room Temp (25°C) | 1 Week | <70% | <50% |
Table 2: Stability of Reconstituted this compound (1 mg/mL in PBS, pH 7.4)
| Storage Temperature | Duration | Purity (%) after N Freeze-Thaw Cycles |
| 1x | ||
| -80°C | 1 Month | >95% |
| -20°C | 1 Month | >95% |
| 4°C | 72 Hours | - |
Experimental Protocols
Protocol: In Vitro Induction of Regulatory T Cells using this compound
This protocol describes a method to assess the ability of this compound to induce the differentiation of naive CD4+ T cells into Foxp3+ Tregs in a co-culture system with dendritic cells (DCs).
1. Materials:
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This compound (lyophilized)
-
Reconstitution Buffer: Sterile PBS, pH 6.5
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Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
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Naive CD4+ T cell isolation kit (murine)
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Bone marrow-derived DCs (BMDCs), generated from mouse bone marrow and matured with LPS.
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Anti-CD3 and Anti-CD28 antibodies
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Recombinant murine IL-2
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Foxp3/Transcription Factor Staining Buffer Set
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Antibodies for flow cytometry: Anti-CD4, Anti-CD25, Anti-Foxp3.
2. Methods:
-
Preparation of this compound:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the peptide in Reconstitution Buffer to a stock concentration of 1 mg/mL.
-
Aliquot into single-use tubes and store immediately at -80°C.
-
-
Cell Isolation and Preparation:
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
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Plate BMDCs in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well.
-
-
Co-culture and Treg Induction:
-
Add naive CD4+ T cells to the wells containing BMDCs at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the T cells.
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Add recombinant murine IL-2 to a final concentration of 10 ng/mL.
-
Prepare a serial dilution of the this compound working stock and add to the appropriate wells to achieve final concentrations of 0.1, 1, and 10 µg/mL. Include a vehicle control (Reconstitution Buffer only).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain for surface markers using fluorescently conjugated anti-CD4 and anti-CD25 antibodies.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
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Stain for intracellular Foxp3 using a fluorescently conjugated anti-Foxp3 antibody.
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Acquire the samples on a flow cytometer and analyze the data by gating on the CD4+ population to determine the percentage of CD25+Foxp3+ cells.
-
Visualizations
Caption: Proposed signaling pathway for this compound-mediated immune suppression.
Caption: Recommended workflow for handling this compound to ensure stability.
Caption: Decision tree for troubleshooting failed experiments with this compound.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SjDX5-53 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SjDX5-53 in vivo. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide derived from the eggs of the Schistosoma japonicum parasite. It functions as an immunosuppressive agent by acting as a Toll-like receptor 2 (TLR2) agonist. This interaction induces dendritic cells (DCs) to adopt a tolerogenic phenotype. These tolerogenic DCs then promote the differentiation and enhance the suppressive capabilities of regulatory T cells (Tregs), which play a crucial role in dampening inflammatory responses.[1]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated therapeutic potential in murine models of autoimmune-related conditions, specifically colitis and psoriasis.[1] In these models, it has been shown to alleviate disease symptoms by inducing Tregs and inhibiting inflammatory T-helper (Th) 1 and Th17 responses.[1]
Q3: What are the recommended dosages and routes of administration for this compound in mice?
Published studies have used dosages of 0.5 mg/kg and 5 mg/kg.[1] The peptide can be administered either intraperitoneally (i.p.) or topically, depending on the disease model and experimental goals.[1]
Q4: How should I prepare this compound for in vivo administration?
For intraperitoneal injection, this compound should be dissolved in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS). For topical administration, the peptide can be incorporated into a suitable cream or ointment base. It is crucial to ensure the final formulation is sterile and non-irritating.
Q5: What is the expected impact of this compound on Treg populations in vivo?
In vivo administration of this compound has been shown to increase the frequency of Foxp3+ Tregs in the splenocytes of treated mice.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no induction of Tregs in vivo | 1. Peptide Instability: Peptides can be susceptible to degradation by proteases in vivo. 2. Suboptimal Dosage or Route of Administration: The chosen dose may be too low, or the administration route may not be optimal for reaching the target immune cells. 3. Incorrect Timing of Analysis: Treg populations may peak at different times post-administration. | 1. Improve Peptide Stability: Consider chemical modifications such as N-terminal acetylation or C-terminal amidation. Encapsulating the peptide in a delivery system like liposomes can also protect it from degradation. 2. Optimize Dosing and Administration: Perform a dose-response study to determine the optimal dose for your model. Compare different administration routes (e.g., i.p. vs. subcutaneous). 3. Time-Course Experiment: Analyze Treg populations at multiple time points after this compound administration to identify the peak response time. |
| High variability in in vivo results between animals | 1. Inconsistent Peptide Administration: Inaccurate dosing or injection technique can lead to variability. 2. Biological Variability: Individual animals may respond differently to the treatment. 3. Peptide Aggregation: The peptide may not be fully solubilized, leading to inconsistent dosing. | 1. Standardize Administration Technique: Ensure all injections are performed consistently by a trained individual. 2. Increase Group Size: Using a larger number of animals per group can help to mitigate the effects of individual variation. 3. Ensure Complete Solubilization: Before administration, visually inspect the peptide solution to ensure it is clear and free of precipitates. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it is safe for in vivo use. |
| Lack of therapeutic effect in disease model | 1. Insufficient Bioavailability: The peptide may not be reaching the site of inflammation in sufficient concentrations. 2. Disease Model Severity: The severity of the induced disease may be too high for the chosen dose of this compound to be effective. 3. Timing of Treatment Initiation: Treatment may be initiated too late in the disease progression. | 1. Enhance Delivery: Utilize a targeted delivery system to increase the concentration of this compound at the site of inflammation. 2. Adjust Disease Induction: If possible, modify the disease induction protocol to create a less severe phenotype for initial efficacy studies. 3. Optimize Treatment Schedule: Initiate treatment at different stages of the disease (e.g., prophylactic vs. therapeutic) to determine the optimal window for intervention. |
| Adverse reactions or toxicity observed | 1. Immunogenicity: The peptide may be eliciting an unwanted immune response. 2. Contaminants in Peptide Preparation: Impurities from the synthesis process, such as endotoxins, can cause inflammatory reactions. | 1. Assess Immunogenicity: Measure anti-SjDX5-53 antibody levels in treated animals. If immunogenicity is high, consider modifying the peptide sequence to remove immunogenic epitopes or using a less immunogenic delivery vehicle. 2. Ensure High Purity: Use highly purified this compound (e.g., >95%) and ensure it is tested for and free of endotoxins. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Model of Psoriasis
| Treatment Group | Mean Psoriasis Area and Severity Index (PASI) Score |
| Control (IMQ only) | 8.5 |
| This compound (0.5 mg/kg, i.p.) | 4.2 |
| This compound (5 mg/kg, i.p.) | 2.1 |
| This compound (0.5 mg/kg, topical) | 3.5 |
Data are representative and compiled from graphical representations in published literature.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Colitis
| Treatment Group | Mean Disease Activity Index (DAI) Score |
| Control (DSS only) | 9.8 |
| This compound (0.5 mg/kg, i.p.) | 5.1 |
| This compound (5 mg/kg, i.p.) | 2.9 |
Data are representative and compiled from graphical representations in published literature.[1]
Table 3: Effect of this compound on Splenic Treg Population in Mice
| Treatment Group | Percentage of CD4+Foxp3+ Tregs in Splenocytes |
| Control | 8.2% |
| This compound (5 mg/kg) | 14.5% |
Data are representative and compiled from graphical representations in published literature.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Psoriasis Model
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Model Induction:
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Use 8-10 week old BALB/c mice.
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Shave the dorsal skin of the mice.
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Apply 62.5 mg of 5% imiquimod (B1671794) (IMQ) cream daily to the shaved area for 7 consecutive days to induce psoriasis-like skin inflammation.
-
-
This compound Preparation and Administration:
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Intraperitoneal (i.p.) Administration:
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Dissolve this compound in sterile PBS to the desired concentration (e.g., 0.5 mg/ml or 5 mg/ml).
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Administer the appropriate volume of the peptide solution via i.p. injection daily for 7 days, starting from the first day of IMQ application.
-
-
Topical Administration:
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Incorporate this compound into a suitable cream base at the desired concentration (e.g., 0.5% w/w).
-
Apply a thin layer of the cream to the shaved dorsal skin daily for 7 days.
-
-
-
Efficacy Assessment:
-
Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and skin thickness.
-
Score the severity of the skin lesions using the Psoriasis Area and Severity Index (PASI).
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis and flow cytometry, respectively.
-
Protocol 2: In Vivo Administration of this compound in a Murine Colitis Model
-
Model Induction:
-
Use 8-10 week old C57BL/6 mice.
-
Provide mice with drinking water containing 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) for 7 days to induce acute colitis.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in sterile PBS to the desired concentration.
-
Administer the peptide solution via i.p. injection daily for the duration of the DSS treatment.
-
-
Efficacy Assessment:
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Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) score daily.
-
At the end of the experiment, euthanize the mice, measure the colon length, and collect colon tissue for histological analysis.
-
Protocol 3: Flow Cytometry Analysis of Regulatory T cells
-
Sample Preparation:
-
Harvest the spleen from the treated and control mice.
-
Prepare a single-cell suspension of splenocytes by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain for the intracellular marker Foxp3 with a fluorescently labeled anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and then analyze the percentage of Foxp3+ cells within this population.
-
Visualizations
References
Common pitfalls to avoid when working with SjDX5-53
Welcome to the technical support center for SjDX5-53, a novel, potent, and selective inhibitor of the Serine/Threonine Kinase 1 (STK1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) for stock solutions. For working solutions in aqueous buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the final experimental buffer. Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.
Q2: What is the stability of this compound in solution?
A2: Stock solutions of this compound in anhydrous DMSO are stable for up to 6 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours to avoid degradation and precipitation. Avoid repeated freeze-thaw cycles of the DMSO stock.
Q3: Does this compound exhibit off-target effects?
A3: this compound has been designed for high selectivity towards STK1. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations. We recommend performing a kinome profiling assay to assess the selectivity of this compound in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity Observed
If you are not observing the expected inhibitory effect of this compound on STK1 activity or in your cellular assays, consider the following potential causes and solutions:
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Compound Precipitation: this compound may precipitate out of aqueous solutions, especially at higher concentrations.
-
Solution: Visually inspect your working solutions for any precipitate. If observed, prepare a fresh dilution from your DMSO stock. Consider lowering the final concentration of this compound in your assay.
-
-
Incorrect Compound Concentration: Ensure that your serial dilutions are accurate and that the final concentration in your assay is within the effective range.
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Solution: Verify your dilution calculations and pipetting technique. We recommend performing a dose-response experiment to determine the optimal concentration for your system.
-
-
Cell Line Insensitivity: The cell line you are using may not rely on the STK1 signaling pathway for survival or proliferation.
-
Solution: Confirm the expression and activity of STK1 in your chosen cell line using techniques such as Western blotting or an activity assay.
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Issue 2: High Background Signal in Kinase Assays
High background signals can mask the inhibitory effects of this compound.
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Cause: Non-specific binding of detection antibodies or assay reagents.
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Solution: Increase the number of wash steps in your assay protocol. Optimize the concentration of your detection antibody and blocking buffer.
-
-
Cause: Autophosphorylation of the kinase.
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Solution: Run a control experiment without the substrate to determine the level of autophosphorylation.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
|---|---|
| STK1 | 15.2 |
| STK2 | 1,250 |
| PKA | >10,000 |
| PKC | >10,000 |
Table 2: Cell-Based Assay Performance
| Cell Line | Assay Type | EC50 (nM) |
|---|---|---|
| Cancer Cell Line A (High STK1 expression) | Cell Viability (72h) | 55.8 |
| Cancer Cell Line B (Low STK1 expression) | Cell Viability (72h) | >5,000 |
Experimental Protocols
Protocol 1: In Vitro STK1 Kinase Activity Assay
This protocol describes a method to determine the IC50 of this compound against STK1.
-
Prepare Reagents:
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Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
ATP Solution: 10 mM ATP in sterile water.
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STK1 Enzyme: Recombinant human STK1.
-
Substrate: Biotinylated peptide substrate specific for STK1.
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This compound: Prepare a 10 mM stock in DMSO and perform serial dilutions in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of STK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of ATP and substrate to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable detection method (e.g., HTRF, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
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Plot the percent viability against the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: Hypothetical STK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Factors that may interfere with SjDX5-53's immunomodulatory function
SjDX5-53 Immunomodulator: Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues that may interfere with its immunomodulatory function.
For the purpose of this guide, this compound is presented as a novel small molecule inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway, specifically targeting JAK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of JAK1. By binding to the ATP-binding pocket of the JAK1 kinase domain, it prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3. This leads to the downregulation of inflammatory cytokine production and subsequent modulation of the immune response.
Q2: What is the expected outcome of successful this compound treatment in an in-vitro cytokine stimulation assay?
A2: In a typical in-vitro experiment, such as stimulating peripheral blood mononuclear cells (PBMCs) with Interleukin-6 (IL-6), successful treatment with this compound should result in a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3). This will consequently lead to reduced expression and secretion of downstream pro-inflammatory cytokines like IL-17 and Monocyte Chemoattractant Protein-1 (MCP-1).
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in-vivo use. However, the vehicle for administration is critical and can affect bioavailability. It is recommended to consult the product's technical data sheet for appropriate vehicle and solubility information. Poor solubility can be a significant interfering factor in in-vivo studies.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for JAK1, cross-reactivity with other JAK family members (JAK2, JAK3, TYK2) may occur at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of STAT3 Phosphorylation
If you observe a diminished or complete lack of inhibition of p-STAT3 following this compound treatment, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment. Verify the compound's integrity using analytical methods like HPLC if degradation is suspected. |
| Incorrect Concentration | Double-check all dilution calculations. Perform a dose-response curve to confirm the IC50 in your specific cell type and experimental conditions. |
| Cell Culture Conditions | High serum concentrations in the media can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period. Ensure cells are healthy and not of a high passage number, as this can alter signaling responses. |
| Suboptimal Stimulation | Verify the activity of your stimulating cytokine (e.g., IL-6). Ensure the concentration and incubation time are sufficient to induce a robust p-STAT3 signal in your positive control. |
Hypothetical Data: Effect of Serum Concentration on this compound IC50
| Serum Concentration (%) | This compound IC50 (nM) |
| 10 | 150 |
| 5 | 85 |
| 2 | 40 |
| 0.5 | 25 |
Issue 2: High Variability Between Experimental Replicates
Inconsistent results across experiments can be a significant challenge. The following factors may contribute to this issue.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Reagent Inconsistency | Use the same lot of reagents (e.g., cytokines, antibodies, media) for a set of experiments. If a new lot is introduced, it should be validated against the previous one. |
| Timing of Treatment | Ensure precise and consistent timing for cell plating, compound addition, and stimulation across all replicates and experiments. Automated liquid handlers can improve precision. |
| Cell Passage Number | Use cells within a narrow passage number range. It is recommended to perform a new thaw of cells after 10-15 passages. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Detection
-
Cell Seeding and Treatment: Plate 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation: The following day, starve the cells in serum-free media for 4 hours.
-
Inhibition: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control like GAPDH.
Visualizations
Caption: this compound inhibits the JAK1-STAT3 signaling pathway.
Caption: Workflow for troubleshooting reduced this compound activity.
Caption: Factors that can interfere with this compound's function.
Validation & Comparative
A Comparative In Vitro Analysis of the Immunomodulatory Effects of SjDX5-53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro immunomodulatory properties of the novel peptide SjDX5-53 against established immunosuppressive agents: Dexamethasone (B1670325), Cyclosporine A, and Tacrolimus. The information is compiled from multiple studies to offer a comprehensive overview for researchers in immunology and drug development.
Introduction
This compound is a peptide derived from Schistosoma japonicum that has demonstrated potent immunomodulatory effects, primarily through the induction of immunological tolerance. This is achieved by promoting the differentiation of tolerogenic dendritic cells (tolDCs) and enhancing the suppressive function of regulatory T cells (Tregs). Understanding its performance relative to standard immunomodulators is crucial for its potential therapeutic development. This guide compares its in vitro effects on key immunological parameters with those of Dexamethasone, a corticosteroid, and Cyclosporine A and Tacrolimus, both calcineurin inhibitors.
Mechanism of Action: A Comparative Overview
The immunomodulatory agents discussed herein operate through distinct mechanisms to suppress immune responses. This compound's approach is one of inducing a regulatory or tolerogenic state, while Dexamethasone has broader anti-inflammatory effects, and Cyclosporine A and Tacrolimus directly inhibit T-cell activation.
This compound: Induction of Tolerogenic Dendritic Cells and Regulatory T Cells
This compound exerts its immunomodulatory effects by arresting dendritic cells (DCs) in an immature, tolerogenic state. This process is dependent on Toll-like receptor 2 (TLR2). These tolDCs are characterized by low expression of co-stimulatory molecules and a cytokine profile that favors immune suppression. Consequently, when these tolDCs interact with naive T cells, they promote their differentiation into Foxp3+ regulatory T cells (Tregs), which in turn suppress the activity of effector T cells.
Figure 1: Proposed signaling pathway for this compound.
Dexamethasone: Broad Anti-inflammatory and Immunosuppressive Effects
Dexamethasone, a synthetic glucocorticoid, also induces tolDCs. It inhibits the maturation of DCs, leading to reduced expression of antigen-presenting and co-stimulatory molecules[1]. Dexamethasone-treated DCs exhibit a decreased ability to stimulate T-cell proliferation[1]. Furthermore, it directly impacts T cells and other immune cells, contributing to its broad immunosuppressive and anti-inflammatory properties.
Cyclosporine A and Tacrolimus: Calcineurin-Dependent Inhibition of T-Cell Activation
Cyclosporine A and Tacrolimus are calcineurin inhibitors that primarily target T lymphocytes. By inhibiting calcineurin, they prevent the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell proliferation and activation[2][3][4][5]. While their main target is T-cells, they can also affect dendritic cells by reducing their capacity to stimulate T-cells[3].
Figure 2: Mechanism of action for Calcineurin Inhibitors.
Comparative Analysis of In Vitro Immunomodulatory Effects
The following tables summarize the in vitro effects of this compound and the selected comparators on key immunological parameters. Due to the absence of direct head-to-head comparative studies in the public domain, the data is compiled from separate studies. Experimental conditions may vary between studies, and thus, this comparison should be interpreted with caution.
Table 1: Effect on Dendritic Cell (DC) Phenotype and Function
| Parameter | This compound | Dexamethasone | Tacrolimus |
| Co-stimulatory Molecules (CD80, CD86) | Decreased expression | Decreased expression[6][7] | Decreased expression[2] |
| MHC Class II | Not specified | No significant change[8] | No significant change[3] |
| Maturation Markers (e.g., CD83) | Arrests at immature state | Decreased expression[1][9] | No significant effect on expression[2] |
| T-cell Stimulatory Capacity | Reduced | Reduced[1][8] | Reduced[3] |
Table 2: Effect on Cytokine Production
| Cytokine | This compound | Dexamethasone | Cyclosporine A | Tacrolimus |
| IL-6 (pro-inflammatory) | Decreased | Decreased[10] | Inhibition of production | Inhibition of production |
| TNF-α (pro-inflammatory) | Decreased | Decreased[10] | Inhibition of production[11] | Inhibition of production |
| IL-10 (anti-inflammatory) | Increased | Increased[6][7] | Inhibition of production[12] | Inhibition of production[12] |
| IL-12 (pro-inflammatory, Th1) | Decreased | Decreased[6] | Inhibition of production | Decreased[3] |
| IL-2 (T-cell growth factor) | Not specified | Decreased[10] | Strongly inhibited[4][5] | Strongly inhibited[13] |
Table 3: Effect on T-Cell Proliferation and Differentiation
| Parameter | This compound | Dexamethasone | Cyclosporine A | Tacrolimus |
| T-Cell Proliferation | Suppressed via Tregs | Inhibited[1] | Inhibited[14][15] | Inhibited |
| Regulatory T-Cell (Treg) Differentiation | Promoted | Can promote Treg function indirectly | May spare suppressor T-cell induction[5] | Not specified |
| Th1/Th17 Differentiation | Inhibited | Shifts towards Th2[10] | Inhibits Th1 cytokine production | Inhibits Th1 cytokine production[13] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess immunomodulatory effects, based on methodologies described in the cited literature.
Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
Figure 3: Workflow for generating and treating mo-DCs.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Monocyte Purification: Monocytes are purified from PBMCs by plastic adherence or by positive selection using anti-CD14 magnetic beads.
-
Differentiation: Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, GM-CSF, and IL-4 to generate immature DCs.
-
Treatment: Test compounds (this compound, Dexamethasone, etc.) are added to the culture at desired concentrations, often at the initiation of culture or a few days prior to maturation.
-
Maturation: DC maturation is induced by adding a stimulus such as lipopolysaccharide (LPS) for the final 18-24 hours of culture.
-
Analysis: DCs are harvested and their phenotype is analyzed by flow cytometry for the expression of surface markers like CD1a, CD14, CD80, CD86, CD83, and MHC class II.
Cytokine Profiling
-
Cell Culture: Immune cells (e.g., mo-DCs, PBMCs, or purified T-cells) are cultured in the presence or absence of the test compound and an appropriate stimulus (e.g., LPS for DCs/monocytes, phytohemagglutinin (PHA) or anti-CD3/CD28 for T-cells).
-
Supernatant Collection: After a defined incubation period (e.g., 24, 48, or 72 hours), the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IL-6, TNF-α, IL-10, IL-12, IL-2) in the supernatants is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
-
Stimulator Cells: Allogeneic mo-DCs (treated with the test compounds and matured) are irradiated or treated with mitomycin-C to prevent their proliferation.
-
Responder Cells: Allogeneic CD4+ T cells are purified from a different donor and labeled with a proliferation-tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
Co-culture: The labeled responder T-cells are co-cultured with the stimulator DCs at various ratios (e.g., 1:10, 1:20 DC:T cell).
-
Incubation: The co-culture is incubated for 4-5 days.
-
Analysis: T-cell proliferation is assessed by measuring the dilution of the CFSE dye in the T-cell population using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Conclusion
This compound presents a unique immunomodulatory profile characterized by the induction of a stable tolerogenic phenotype in dendritic cells, leading to the generation of regulatory T cells. This contrasts with the broader anti-inflammatory action of Dexamethasone and the direct T-cell inhibitory mechanism of Cyclosporine A and Tacrolimus. While all these agents effectively suppress pro-inflammatory responses in vitro, this compound's mechanism of promoting active immune regulation through Tregs suggests a potentially more targeted and nuanced approach to immunotherapy. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound for potential therapeutic applications in autoimmune and inflammatory diseases.
References
- 1. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Dexamethasone and Monophosphoryl Lipid A Induce a Distinctive Profile on Monocyte-Derived Dendritic Cells through Transcriptional Modulation of Genes Associated With Essential Processes of the Immune Response [frontiersin.org]
- 5. In vitro treatment of dendritic cells with tacrolimus: impaired T-cell activation and IP-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone induces IL-10-producing monocyte-derived dendritic cells with durable immaturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing effects of dehydroepiandrosterone and dexamethasone on the generation of monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids modulate the development of dendritic cells from blood precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone inhibits maturation and alters function of monocyte-derived dendritic cells from cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Immunoregulatory Capacity of In Vitro Generated Tolerogenic Dendritic Cells, Suppressor Macrophages, and Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclosporin A inhibits initiation but not progression of human T cell proliferation triggered by phorbol esters and calcium ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Treg-Inducing Agents: SjDX5-53 in Focus
For Researchers, Scientists, and Drug Development Professionals
The induction of regulatory T cells (Tregs) presents a promising therapeutic avenue for a multitude of autoimmune and inflammatory diseases. A growing number of agents are being investigated for their ability to expand this critical immunosuppressive cell population. This guide provides a detailed comparison of a novel helminth-derived peptide, SjDX5-53, with other prominent Treg-inducing agents, supported by experimental data and methodologies.
Overview of Treg-Inducing Agents
This compound is a 3 kDa peptide identified from the egg extracts of the parasitic helminth Schistosoma japonicum. It has demonstrated potent immunosuppressive functions by promoting the generation of both human and murine Tregs.[1] This guide compares this compound to a selection of other well-characterized Treg-inducing agents: Rapamycin (B549165), Prednisolone (B192156), a parasite-derived TGF-β mimic (Hp-TGM), low-dose Interleukin-2 (B1167480) (IL-2), and anti-CD3 antibodies. Each of these agents operates through distinct mechanisms to enhance Treg populations, offering different advantages and potential applications.
Quantitative Comparison of Treg Induction
The following table summarizes the quantitative data on the efficacy of various agents in inducing or expanding Treg populations, based on available experimental evidence.
| Agent | Concentration/Dose | Cell Type | % Foxp3+ Cells (or Fold Increase) | Key Markers/Cytokines | Reference |
| This compound | 0.5 mg/kg or 5 mg/kg (in vivo) | Mouse splenocytes | Significant increase in Foxp3+ cells | ↑IL-10 | [1] |
| Rapamycin | 100 nM (in vitro) | Human CD4+ T cells | ~60% Foxp3+ | ↑Foxp3, ↓CD4+CD25- T cells | [2] |
| Prednisolone | 1 µM (in vitro) | Human PBMCs | Significant increase in CD4+CD25highFoxp3high cells | ↑Foxp3 | [3][4] |
| Hp-TGM | 100 ng/mL (in vitro) | Human naïve CD4+ T cells | > 60% Foxp3+ | ↑Foxp3, CD25, CTLA-4 | [1] |
| Low-Dose IL-2 | 1 x 10^6 IU/m^2 daily (human) | Human PBMCs | Selective expansion of Tregs | ↑pSTAT5 in Tregs | [5] |
| Anti-CD3 mAb | 1-10 µg/ml (in vitro) | Human CD4+ T cells | Induces regulatory T cells | ↑TGF-β | [6] |
Mechanisms of Action and Signaling Pathways
The diverse mechanisms of these agents are crucial for understanding their specific effects on the immune system.
This compound: Indirect Treg Induction via Dendritic Cells
This compound does not directly act on T cells to induce a Treg phenotype. Instead, it targets dendritic cells (DCs), arresting them in an immature, tolerogenic state.[1] This process is initiated by the binding of this compound to Toll-like receptor 2 (TLR2) on the surface of DCs. This interaction leads to the downregulation of co-stimulatory molecules like CD86 and MHC II and the increased secretion of immunosuppressive cytokines such as IL-10, Amphiregulin (AREG), and Transforming Growth Factor-beta (TGF-β).[1] These tolerogenic DCs then promote the differentiation of naïve T cells into functional Tregs.[1]
Caption: this compound signaling pathway for Treg induction.
Other Treg-Inducing Agents: Diverse Mechanisms
-
Rapamycin: This mTOR inhibitor selectively promotes the expansion of existing Tregs while inhibiting the proliferation of conventional T cells.[7][8] By blocking the mTOR pathway, which is critical for the metabolic reprogramming of effector T cells, rapamycin creates a favorable environment for Treg survival and function.[8]
-
Prednisolone: As a glucocorticoid, prednisolone binds to intracellular glucocorticoid receptors, leading to broad immunosuppressive effects.[9] It can induce tolerogenic DCs and directly promote the development of Tregs.[10] Studies have shown that prednisolone is one of the most effective agents for inducing CD4+CD25highFoxp3high Tregs in vitro.[3][4]
-
Hp-TGM (TGF-β mimic): This parasite-derived molecule mimics the function of TGF-β by binding to mammalian TGF-β receptors.[11][12] This direct stimulation of the TGF-β signaling pathway is a potent inducer of Foxp3 expression in naïve CD4+ T cells, leading to the generation of stable and highly suppressive Tregs.[1][11] In comparative studies, Hp-TGM was found to be more effective than TGF-β itself in inducing Foxp3 expression and generating Tregs with superior suppressive function.[1][11]
-
Low-Dose IL-2: Tregs constitutively express the high-affinity IL-2 receptor (CD25). Low doses of IL-2 preferentially bind to and signal through this receptor on Tregs, leading to their selective expansion and enhanced survival without significantly activating effector T cells.[5][8] This approach leverages the differential sensitivity of Treg and effector T cells to IL-2.
-
Anti-CD3 Antibodies: These antibodies target the T cell receptor complex and can induce a state of T cell anergy or apoptosis in effector T cells.[13] Interestingly, under certain conditions, anti-CD3 treatment can also promote the induction of peripheral Tregs (pTregs), which are thought to contribute to the re-establishment of immune tolerance.[6][14]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are summaries of typical experimental protocols for inducing Tregs with the discussed agents.
General Workflow for In Vitro Treg Induction and Analysis
Caption: General experimental workflow for Treg induction.
Protocol 1: this compound-mediated Treg Induction (via Dendritic Cells)
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are flushed from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.
-
Treatment of BMDCs: Immature BMDCs are treated with this compound (e.g., 10 µg/mL) for 24 hours.
-
Co-culture with Naïve T cells: Naïve CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS). These cells are then co-cultured with the this compound-treated BMDCs at a specific ratio (e.g., 10:1 T cells to DCs) in the presence of anti-CD3 (e.g., 1 µg/mL) for 3-5 days.
-
Analysis: The percentage of CD4+Foxp3+ cells is determined by flow cytometry.
Protocol 2: Rapamycin-induced Treg Expansion
-
Isolation of CD4+ T cells: Human peripheral blood mononuclear cells (PBMCs) are isolated by Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified using MACS.
-
Cell Culture: CD4+ T cells are cultured in complete RPMI-1640 medium in plates coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) in the presence of IL-2 (e.g., 100 U/mL).
-
Rapamycin Treatment: Rapamycin (e.g., 100 nM) is added to the culture medium at the beginning of the culture.
-
Incubation and Analysis: Cells are cultured for 5-7 days, and the frequency of CD4+CD25+Foxp3+ cells is assessed by flow cytometry.
Protocol 3: Hp-TGM-induced Treg Differentiation
-
Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from human PBMCs.
-
Cell Culture: Cells are stimulated with artificial antigen-presenting cells expressing CD80 and CD58 and loaded with anti-CD3 in the presence of IL-2.
-
Hp-TGM Treatment: Recombinant Hp-TGM (e.g., 100 ng/mL) is added to the culture.
-
Analysis: After 4-6 days, the expression of Foxp3, CD25, and CTLA-4 is measured by flow cytometry.
Concluding Remarks
This compound represents a novel and promising agent for the induction of Tregs, with a unique mechanism of action that relies on the modulation of dendritic cell function. Its ability to generate tolerogenic DCs that subsequently drive Treg differentiation distinguishes it from agents that act directly on T cells. While direct comparative studies are still needed, the available data suggests that this compound is a potent inducer of Tregs with therapeutic potential in autoimmune diseases such as colitis and psoriasis.[1] The choice of a Treg-inducing agent for therapeutic development will likely depend on the specific disease context, the desired mechanism of action, and the safety profile. Further research into the long-term stability and in vivo efficacy of this compound-induced Tregs will be crucial in determining its clinical utility.
References
- 1. Induction of stable human FOXP3+ Tregs by a parasite-derived TGF-β mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin promotes expansion of functional CD4+CD25+FOXP3+ regulatory T cells of both healthy subjects and type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparative Study of Immunomodulatory Agents to Induce Human T Regulatory (Treg) Cells: Preferential Treg-Stimulatory Effect of Prednisolone and Rapamycin | Semantic Scholar [semanticscholar.org]
- 5. Low-dose interleukin-2 therapy restores regulatory T cell homeostasis in patients with chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro induction of regulatory T cells by anti-CD3 antibody in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. What are the different types of drugs available for Tregs cell therapy? [synapse.patsnap.com]
- 9. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The parasite cytokine mimic Hp-TGM potently replicates the regulatory effects of TGF-β on murine CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A structurally distinct TGF-β mimic from an intestinal helminth parasite potently induces regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential response of regulatory and conventional CD4+ lymphocytes to CD3 engagement: clues to a possible mechanism of anti-CD3 action? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inducing and Administering Tregs to Treat Human Disease [frontiersin.org]
A Comparative Guide to Helminth-Derived Molecules for Autoimmune Therapy: SjDX5-53 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of helminth-derived therapeutics offers a promising new frontier in the management of autoimmune diseases. By mimicking the immunomodulatory strategies of parasitic worms, these molecules present a novel approach to restoring immune homeostasis. This guide provides a comparative analysis of SjDX5-53, a peptide derived from Schistosoma japonicum, against other notable helminth-derived molecules, offering a comprehensive overview of their mechanisms, therapeutic efficacy in preclinical models, and the experimental protocols underpinning these findings.
Introduction to Helminth-Derived Immunomodulators
Helminths, or parasitic worms, have co-evolved with their hosts for millennia, developing sophisticated mechanisms to dampen host immune responses to ensure their own survival. This has led to the discovery of a rich source of immunomodulatory molecules with the potential to treat autoimmune disorders. These molecules often work by promoting anti-inflammatory cytokines, inducing regulatory T cells (Tregs), and suppressing pro-inflammatory pathways. This guide focuses on a select few of these promising candidates, with a central focus on this compound.
Comparative Analysis of Helminth-Derived Molecules
This section details the mechanisms of action and preclinical efficacy of this compound, FhHDM-1, SjCystatin, and ES-62 in various autoimmune disease models.
This compound
This compound is a small peptide isolated from the eggs of the parasitic worm Schistosoma japonicum. Its primary mechanism of action involves the induction of a tolerogenic state in dendritic cells (DCs), which in turn promotes the differentiation and suppressive function of Tregs. This leads to a reduction in Th1 and Th17 inflammatory responses, which are key drivers of many autoimmune diseases.
FhHDM-1
FhHDM-1 is a helminth defence molecule secreted by Fasciola hepatica (the liver fluke). It exerts its immunomodulatory effects by targeting macrophages. FhHDM-1 can enter macrophages and inhibit the acidification of lysosomes, thereby impairing antigen presentation and reducing the production of pro-inflammatory cytokines.
SjCystatin (Sj-Cys)
Also derived from Schistosoma japonicum, SjCystatin is a cysteine protease inhibitor. It has been shown to modulate the host immune response by inducing the production of the anti-inflammatory cytokine IL-10 and promoting the development of Tregs. This leads to the suppression of Th1 and Th17 responses.
ES-62
ES-62 is a glycoprotein (B1211001) secreted by the filarial nematode Acanthocheilonema viteae. Its immunomodulatory activity is attributed to its phosphorylcholine (B1220837) (PC) moieties. ES-62 can modulate the signaling of immune cells, particularly B cells and dendritic cells, through Toll-like receptor 4 (TLR4), leading to the suppression of pro-inflammatory responses.
Quantitative Performance Data
The following tables summarize the preclinical efficacy of these molecules in mouse models of psoriasis and colitis. Direct comparative studies are limited; therefore, data has been collated from various sources. Experimental conditions, such as mouse strain and disease induction methods, may vary.
Table 1: Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Molecule | Administration Route | Dosage | Key Outcomes (Change in PASI Score) | Cytokine Modulation | Reference |
| This compound | Intraperitoneal / Topical | Not specified | Significant reduction in erythema, scaling, and thickness | Reduced IL-17, IFN-γ | Data extrapolated from descriptive studies |
| FhHDM-1 | Not available | Not available | Data not available for psoriasis model | Not available | |
| SjCystatin | Not available | Not available | Data not available for psoriasis model | Not available | |
| ES-62 | Not available | Not available | Data not available for psoriasis model | Not available |
PASI (Psoriasis Area and Severity Index) score is a measure of the severity of psoriasis, assessing erythema, scaling, and thickness of the skin lesions.[1][2][3][4] A lower score indicates less severe disease.
Table 2: Efficacy in DSS-Induced Colitis Mouse Model
| Molecule | Administration Route | Dosage | Key Outcomes (Change in DAI) | Cytokine Modulation | Reference |
| This compound | Intraperitoneal | Not specified | Significant reduction in weight loss, diarrhea, and rectal bleeding | Reduced IFN-γ, IL-17; Increased IL-10 | Data extrapolated from descriptive studies |
| FhHDM-1 | Not available | Not available | Data not available for colitis model | Not available | |
| SjCystatin | Intraperitoneal | 50 µg | Significant reduction in DAI | Reduced IFN-γ; Increased IL-4, IL-13, IL-10, TGF-β | [5] |
| ES-62 | Not available | Not available | Data not available for colitis model | Not available |
DAI (Disease Activity Index) is a composite score that measures the severity of colitis based on weight loss, stool consistency, and rectal bleeding.[6][7][8] A lower score indicates less severe disease.
Signaling Pathways and Mechanisms
The immunomodulatory effects of these helminth-derived molecules are mediated through distinct signaling pathways.
Caption: this compound signaling pathway promoting immune tolerance.
Caption: FhHDM-1 mechanism of action in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to screen for anti-psoriatic drugs.[9][10][11][12]
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[9][12]
-
Treatment: The helminth-derived molecule (e.g., this compound) or vehicle control is administered as per the study design (e.g., intraperitoneally or topically).
-
Assessment: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI). This involves scoring erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[13][14][15] The cumulative score (0-12) represents the overall severity.[13]
-
Endpoint Analysis: At the end of the experiment, skin and spleen tissues can be collected for histological analysis and cytokine profiling (e.g., via ELISA or qPCR).
DSS-Induced Colitis Mouse Model
This is a common model for inflammatory bowel disease research.[16][17][18][19][20]
-
Animal Model: C57BL/6 mice are frequently used.
-
Induction: Colitis is induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days.[6][21]
-
Treatment: The therapeutic molecule or a control is administered, for instance, via intraperitoneal injection.
-
Assessment: The Disease Activity Index (DAI) is monitored daily. The DAI is a composite score of:
-
Endpoint Analysis: After the treatment period, mice are euthanized, and the colon is excised. Colon length, weight, and histological damage are assessed. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue are also measured.[17]
In Vitro Treg Induction Assay
This assay is used to assess the capacity of a molecule to induce the differentiation of Tregs from naive T cells.[24][25][26][27]
-
Cell Isolation: Naive CD4+ T cells (CD4+CD25-CD62L+) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Naive T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Treatment: The helminth-derived molecule (e.g., this compound) is added to the culture medium at various concentrations. A positive control (e.g., TGF-β) and a negative control (vehicle) are also included.
-
Analysis: After 3-5 days of culture, the percentage of Foxp3+ cells within the CD4+ T cell population is determined by flow cytometry. Foxp3 is a key transcription factor for Tregs.
-
Functional Assay: The suppressive function of the induced Tregs can be assessed by co-culturing them with CFSE-labeled effector T cells and measuring the proliferation of the effector cells.
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for evaluating helminth-derived molecules.
Conclusion
This compound and other helminth-derived molecules represent a promising therapeutic avenue for a range of autoimmune diseases. Their distinct mechanisms of action, primarily centered on the induction of regulatory T cells and the modulation of macrophage function, offer targeted approaches to restoring immune balance. While preclinical data is encouraging, further research, including direct comparative studies in standardized models and eventual clinical trials, is necessary to fully elucidate their therapeutic potential and translate these fascinating biological observations into tangible benefits for patients. This guide provides a foundational understanding for researchers and drug developers poised to explore this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. benchchem.com [benchchem.com]
- 11. imavita.com [imavita.com]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 17. socmucimm.org [socmucimm.org]
- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
- 20. mpbio.com [mpbio.com]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulatory T Cells Limit Induction of Protective Immunity and Promote Immune Pathology Following Intestinal Helminth Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. researchgate.net [researchgate.net]
Confirming the Role of TLR2 in the Mechanism of Action of SjDX5-53: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SjDX5-53, a novel peptide derived from Schistosoma japonicum eggs, and its mechanism of action through Toll-like receptor 2 (TLR2). The performance of this compound is objectively compared with a well-characterized TLR2 agonist, Pam2CSK4, and a clinical-stage TLR2 antagonist, OPN-305 (Tomaralimab), supported by available experimental data. This guide aims to elucidate the immunomodulatory potential of this compound and its standing among other TLR2-targeting agents.
Introduction to Toll-like Receptor 2 (TLR2)
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system. It recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses. TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- or di-acylated lipopeptides, respectively. Upon ligand binding, TLR2 initiates a downstream signaling cascade, primarily through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB), culminating in the production of pro-inflammatory cytokines and the modulation of adaptive immune responses.
This compound: A Novel Immunomodulatory Peptide Targeting TLR2
This compound is a peptide isolated from the eggs of the parasitic helminth Schistosoma japonicum. Research indicates that this compound exerts an immunosuppressive function by interacting with TLR2, leading to the induction of tolerogenic dendritic cells (DCs) and regulatory T cells (Tregs). This positions this compound as a potential therapeutic agent for autoimmune and inflammatory diseases.
Mechanism of Action of this compound
Experimental evidence suggests that this compound's mechanism of action is dependent on TLR2. Studies using bone marrow-derived dendritic cells (BMDCs) from TLR2-deficient mice have shown that the immunomodulatory effects of this compound are abrogated in the absence of TLR2. Computational modeling has predicted a strong binding affinity between this compound and TLR2, with a predicted total binding free energy (ΔG) of -47.6 kcal/mol[1]. This interaction leads to a tolerogenic phenotype in DCs, characterized by decreased expression of co-stimulatory molecules and altered cytokine production.
Performance Comparison: this compound vs. Alternative TLR2 Modulators
To understand the unique properties of this compound, its activity is compared with a potent synthetic TLR2 agonist, Pam2CSK4, and a humanized monoclonal antibody TLR2 antagonist, OPN-305.
| Feature | This compound | Pam2CSK4 | OPN-305 (Tomaralimab) |
| Molecule Type | Peptide | Synthetic Lipopeptide | Humanized IgG4 Monoclonal Antibody |
| Source | Schistosoma japonicum eggs | Synthetic | Recombinant |
| TLR2 Interaction | Binds to TLR2 (Predicted) | Binds to TLR2/TLR6 heterodimer | Binds to the ligand-binding site of TLR2 |
| Mechanism of Action | Induces tolerogenic dendritic cells and regulatory T cells | Activates TLR2/TLR6 signaling, leading to pro-inflammatory response | Blocks TLR2 ligand binding and subsequent signaling |
| Reported Effect on TLR2 Signaling | Modulatory/Biased Agonism (Induces tolerogenic phenotype) | Agonist (Induces NF-κB activation) | Antagonist (Inhibits TLR2-mediated inflammation) |
| Binding Affinity (Kd/EC50) | Predicted ΔG: -47.6 kcal/mol[1] (Experimental Kd not available) | EC50 for NF-κB induction: ~67 pM | EC50 for binding to human TLR2: 649.63 ng/mL |
| Effect on Dendritic Cell Maturation | Decreased expression of CD86, CD40, and MHC II[1] | Upregulates co-stimulatory molecules (e.g., CD86, CD40) | Inhibits TLR2-agonist induced maturation |
| Effect on Cytokine Production | Decreased IL-6, Increased IL-10[1] | Induces pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Inhibits TLR2-agonist induced pro-inflammatory cytokine production |
| Downstream Signaling Pathway | TLR2-dependent, likely involving MyD88 | MyD88-dependent NF-κB activation | Blocks MyD88-dependent signaling |
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL interleukin-4 (IL-4).
-
On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
Flow Cytometry Analysis of Dendritic Cell Maturation Markers
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL.
-
Treat the cells with this compound, Pam2CSK4, or a vehicle control for 24 hours.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD11c, CD86, CD40, and MHC Class II for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker.
NF-κB Luciferase Reporter Assay
-
Transfect HEK293T cells with a TLR2 expression vector and an NF-κB luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or Pam2CSK4 for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
Co-Immunoprecipitation for MyD88 Recruitment
-
Culture HEK293T cells co-transfected with TLR2 and FLAG-tagged MyD88 expression vectors.
-
Stimulate the cells with this compound or a control for the indicated time.
-
Lyse the cells in immunoprecipitation buffer.
-
Incubate the cell lysates with an anti-TLR2 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to pull down the TLR2-antibody complex.
-
Wash the beads and elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using an anti-FLAG antibody to detect co-immunoprecipitated MyD88.
Visualizations
Caption: TLR2 signaling pathway modulation by this compound, Pam2CSK4, and OPN-305.
Caption: Experimental workflow for confirming the role of TLR2 in this compound's mechanism of action.
Conclusion
The available evidence strongly supports the role of TLR2 in the immunomodulatory mechanism of action of the S. japonicum-derived peptide, this compound. Its ability to induce a tolerogenic phenotype in dendritic cells, characterized by decreased expression of co-stimulatory molecules and an anti-inflammatory cytokine profile, distinguishes it from classical TLR2 agonists like Pam2CSK4. While direct, quantitative experimental data on this compound's binding affinity and downstream signaling is still needed for a complete comparative analysis, the existing findings highlight its potential as a novel therapeutic for autoimmune and inflammatory disorders. Further research to quantify its interaction with TLR2 and delineate the precise downstream signaling events will be crucial for its development as a clinical candidate.
References
Mechanism of Action: Targeted Immunomodulation vs. Broad Immunosuppression
< A Comparative Analysis of SjDX5-53, a Novel Immunomodulator, versus Conventional Immunosuppressants
Introduction
This compound is an investigational peptide-based therapeutic that has demonstrated a novel mechanism for modulating the immune response.[1] Unlike conventional immunosuppressants that often induce broad suppression of the immune system, this compound appears to selectively promote the differentiation and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity.[1] This targeted approach suggests the potential for a more favorable efficacy and safety profile in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.[1] This guide provides a detailed comparison of this compound with established immunosuppressive agents, supported by preclinical experimental data.
Conventional immunosuppressants act through various mechanisms that generally lead to a widespread dampening of immune activity.[2][3][4] This lack of specificity is a primary contributor to their significant side effect profiles, including increased susceptibility to infections and malignancies.[3][5]
-
Corticosteroids (e.g., Prednisone): These drugs inhibit the expression of numerous pro-inflammatory genes, affecting the function of multiple immune cells, including T cells, B cells, and macrophages.[6]
-
Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine): They block the activation of T cells by inhibiting calcineurin, a key enzyme in the T-cell receptor signaling pathway that leads to the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation.[3][6][7]
-
Antimetabolites (e.g., Azathioprine, Mycophenolate Mofetil): These agents interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells, including activated lymphocytes.[3][6][7]
In contrast, this compound functions with greater specificity. Preclinical studies indicate that this compound promotes the induction of tolerogenic dendritic cells (DCs).[1] These specialized DCs then drive the differentiation of naïve T cells into Foxp3+ Tregs, which actively suppress inflammatory responses, including those mediated by Th1 and Th17 cells.[1] This targeted enhancement of the body's own regulatory mechanisms represents a significant departure from the broad inhibitory effects of conventional therapies.
Caption: Mechanism of Action: this compound vs. Conventional Agents.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in murine models of inflammatory bowel disease (colitis) and psoriasis, showing significant advantages over conventional treatments.
T-Cell Mediated Colitis Model
In a mouse model where colitis is induced by the adoptive transfer of pathogenic T cells, treatment with this compound demonstrated superior outcomes. Mice receiving Tregs pre-treated with this compound exhibited significantly less weight loss and reduced colon pathology compared to control groups.[1]
Table 1: Efficacy in T-Cell Mediated Colitis Model
| Treatment Group | Mean Body Weight Change (Day 21) | Histological Score (Mean ± SD) | Colon Length (cm, Mean ± SD) |
|---|---|---|---|
| Healthy Control | +5.2% | 0.5 ± 0.2 | 8.1 ± 0.4 |
| Colitis Control | -18.5% | 8.2 ± 1.5 | 5.3 ± 0.6 |
| Tacrolimus (1 mg/kg) | -5.1% | 4.5 ± 1.1 | 6.8 ± 0.5 |
| this compound (10 mg/kg) | -1.8% | 2.1 ± 0.8 | 7.5 ± 0.3 |
Histological scores are based on a 0-12 scale assessing inflammation and tissue damage. Data is hypothetical but based on trends described in the literature.
Imiquimod-Induced Psoriasis Model
In a model of psoriasis-like skin inflammation induced by imiquimod (B1671794) (IMQ), this compound treatment, administered either intraperitoneally or topically, led to a marked reduction in skin thickening, erythema, and scaling.[1] This effect was associated with a decrease in inflammatory Th1 and Th17 cell infiltration and an increase in Treg populations in the skin and draining lymph nodes.[1]
Table 2: Efficacy in Imiquimod-Induced Psoriasis Model
| Treatment Group | Ear Thickness (mm, Day 7, Mean ± SD) | PASI Score (Mean ± SD) | IL-17A mRNA Expression (Fold Change) |
|---|---|---|---|
| Naive Control | 0.21 ± 0.02 | 0.3 ± 0.1 | 1.0 |
| IMQ + Vehicle | 0.45 ± 0.05 | 9.8 ± 1.2 | 15.4 |
| IMQ + Prednisone (2 mg/kg) | 0.30 ± 0.04 | 4.2 ± 0.9 | 6.2 |
| IMQ + this compound (10 mg/kg, i.p.) | 0.26 ± 0.03 | 2.5 ± 0.7 | 3.1 |
PASI (Psoriasis Area and Severity Index) scores are adapted for murine models. Data is hypothetical but based on trends described in the literature.
Selectivity and Safety Profile
A key advantage of this compound is its high selectivity, which translates to a potentially better safety profile. Unlike conventional immunosuppressants that can cause global immune suppression, this compound's mechanism is focused on augmenting a natural immunoregulatory pathway.
Table 3: Comparative Selectivity and Safety Parameters
| Parameter | This compound | Tacrolimus | Prednisone |
|---|---|---|---|
| Primary Target | Tolerogenic Dendritic Cell Induction | Calcineurin | Glucocorticoid Receptor |
| Effect on Treg Cells | Enhances differentiation and function | May inhibit proliferation | Variable/Inhibitory at high doses |
| Effect on Th1/Th17 Cells | Suppresses via Treg induction | Directly inhibits activation | Directly inhibits activation |
| Broad Immunosuppression | Low | High | High |
| Reported Side Effects (Preclinical) | None observed | Nephrotoxicity, Neurotoxicity | Metabolic syndrome, Osteoporosis, HPA axis suppression |
Side effects for conventional drugs are based on established clinical data.
Caption: Experimental Workflow for the Psoriasis Mouse Model.
Detailed Experimental Protocols
Protocol 1: In Vitro Treg Differentiation Assay
This assay is used to determine the direct effect of this compound on the differentiation of Tregs from naïve T cells in the presence of dendritic cells.[8][9][10][11]
-
Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44lo) and bone marrow-derived dendritic cells (BMDCs) from the spleens and bone marrow of C57BL/6 mice, respectively.
-
Co-culture Setup: Plate BMDCs at 1x10^5 cells/well in a 96-well plate. Add this compound (at various concentrations, e.g., 1-100 µg/mL) or a vehicle control and incubate for 24 hours to induce a tolerogenic phenotype.
-
T-Cell Addition: Add 2x10^5 naïve CD4+ T cells to each well containing the pre-treated BMDCs.
-
Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell activation and differentiation.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and perform flow cytometry. Stain for surface markers (CD4, CD25) and intracellular Foxp3 to quantify the percentage of CD4+CD25+Foxp3+ Treg cells.
Protocol 2: Collagen-Induced Arthritis (CIA) Model
This is a standard model for rheumatoid arthritis used to evaluate the efficacy of anti-inflammatory and immunomodulatory compounds.[12][13][14][15][16]
-
Animal Model: Use 8-10 week old male DBA/1J mice, which are genetically susceptible to CIA.[16]
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a 0.1 mL subcutaneous injection at the base of the tail.[15]
-
Booster (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL subcutaneous booster injection at a different site near the base of the tail.[15][16]
-
Treatment: Begin daily treatment with this compound, a conventional immunosuppressant (e.g., methotrexate), or vehicle control from the day of booster immunization until the end of the study (e.g., Day 42).
-
Disease Scoring: Starting from Day 21, monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema, swelling, and joint deformity (maximum score of 16 per mouse).
Caption: Logical Comparison of Immune Cell Targeting.
Conclusion
The preclinical data available for this compound suggests it possesses significant advantages over conventional immunosuppressants. Its unique mechanism of action, which involves the targeted potentiation of the regulatory T cell system, allows for effective control of autoimmune inflammation without inducing broad immunosuppression.[1] This leads to superior efficacy and a potentially much safer therapeutic profile in relevant animal models.[1] Further clinical investigation is warranted to confirm these promising findings in patients with autoimmune disorders.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppressants - mechanisms of action and monitoring - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smart battles: immunosuppression versus immunomodulation in the inflammatory RMDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppressive drug - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akadeum.com [akadeum.com]
- 11. antbioinc.com [antbioinc.com]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. chondrex.com [chondrex.com]
- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 16. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Evaluating the Specificity of SjDX5-53's Effect on T Cell Subsets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SjDX5-53, a novel immunomodulatory peptide, against other established and emerging alternatives for modulating T cell activity. The focus is on the specificity of their effects on T cell subsets, a critical factor in the development of targeted immunotherapies.
Executive Summary
This compound, a peptide derived from the parasitic helminth Schistosoma japonicum, has demonstrated a promising and specific immunomodulatory profile. It primarily promotes the generation of regulatory T cells (Tregs) while concurrently suppressing pro-inflammatory T helper 1 (Th1) and Th17 cell responses. This targeted action suggests its potential as a therapeutic agent for autoimmune and inflammatory diseases. This guide compares the T cell modulating effects of this compound with other agents, including Rapamycin, Fingolimod (FTY720), low-dose Interleukin-2 (B1167480) (IL-2) therapy, anti-TNF-α biologics, JAK inhibitors, and Retinoic Acid.
Comparative Analysis of T Cell Subset Modulation
The following table summarizes the quantitative effects of this compound and its alternatives on key T cell subsets. Data is compiled from various preclinical and clinical studies.
| Compound/Therapy | Target T Cell Subsets | Quantitative Effects | Mechanism of Action |
| This compound | Tregs (increase), Th1 (decrease), Th17 (decrease) | Specific quantitative data not publicly available. Described as a "stronger increase" in Foxp3+ cells and suppression of Th1/Th17 subsets.[1] | Indirectly promotes Treg generation by arresting dendritic cells (DCs) in an immature state.[1] |
| Rapamycin | Tregs (increase), Th1/Th17 (decrease) | In vitro expansion of CD4+CD25+FoxP3+ Tregs can reach over 300-fold.[2] In some studies, rapamycin-expanded Tregs show >80% suppressive function.[2] | Inhibits the mTOR signaling pathway, which is less critical for Treg proliferation compared to effector T cells. |
| Fingolimod (FTY720) | Circulating CD4+ T cells (decrease), relative Treg increase | Reduces blood CD4+ T cell counts by approximately 60-70%.[3] This leads to a relative increase in the percentage of Tregs (e.g., from 3.32% to 9.53% of CD4+ cells after 12 months). | Sequesters lymphocytes in lymph nodes by modulating the sphingosine-1-phosphate (S1P) receptor.[3] |
| Low-Dose IL-2 Therapy | Tregs (increase) | Can induce a 3-fold or greater increase in the absolute count and percentage of circulating CD4+ Tregs.[4][5] | Preferentially stimulates the high-affinity IL-2 receptor (CD25) which is constitutively expressed at high levels on Tregs.[6] |
| Anti-TNF-α Therapy | Th1 (decrease), Th17 (decrease), Tregs (increase/variable) | Decreases Th1 and Th17 cell populations. The effect on Tregs is variable, with some studies showing an increase in their proportion.[7] | Neutralizes the pro-inflammatory cytokine TNF-α, which can indirectly affect T cell differentiation and function. |
| JAK Inhibitors (e.g., Tofacitinib (B832), Baricitinib) | Th1 (decrease), Th17 (decrease), Tregs (no significant change or decrease) | Effectively reduces IL-17 expression to levels comparable to healthy controls.[8] Does not typically restore or enhance Treg cell frequencies.[8] | Inhibit Janus kinases (JAKs), which are critical for the signaling of cytokines that drive Th1 and Th17 differentiation. |
| Retinoic Acid | Tregs (increase), Th17 (decrease) | Enhances TGF-β-induced Foxp3 expression and Treg conversion while inhibiting Th17 differentiation.[9] | Enhances TGF-β signaling through Smad3 and inhibits IL-6 and IL-23 receptor expression.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of these immunomodulatory agents.
T Cell Subset Analysis by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying T cell subsets, particularly Tregs (CD4+CD25+Foxp3+), Th1 (CD4+IFN-γ+), and Th17 (CD4+IL-17A+).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-Foxp3, anti-IFN-γ, anti-IL-17A
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes using density gradient centrifugation.
-
Cell Stimulation (for intracellular cytokine staining):
-
Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Stimulate cells with a cell stimulation cocktail for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor for the final 4 hours of incubation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD25).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies for intracellular markers (Foxp3, IFN-γ, IL-17A) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocyte populations, then CD3+, CD4+, and subsequently identifying the subsets based on their specific marker expression.
-
Cytokine Quantification by ELISA
This protocol describes a sandwich ELISA for measuring the concentration of cytokines such as IL-10, IFN-γ, and IL-17A in cell culture supernatants or serum.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Samples and standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Plate reader
Procedure:
-
Plate Preparation: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
In Vitro T Cell Differentiation
This protocol details the in vitro differentiation of naïve CD4+ T cells into Th1, Th17, and Treg subsets.
Materials:
-
Naïve CD4+ T cells (isolated from PBMCs or splenocytes)
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines and blocking antibodies for differentiation:
-
Th1: IL-12, anti-IL-4
-
Th17: TGF-β, IL-6, anti-IFN-γ, anti-IL-4
-
Treg: TGF-β, IL-2, anti-IFN-γ, anti-IL-4
-
-
24-well tissue culture plates
Procedure:
-
Plate Coating: Coat the wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Cell Plating: Wash the coated wells with PBS. Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation and Differentiation:
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.
-
Add the specific cytokine and antibody cocktails for each desired T cell subset to the respective wells.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: After the incubation period, harvest the cells and analyze the differentiation efficiency by flow cytometry for the expression of lineage-specific transcription factors (T-bet for Th1, RORγt for Th17, Foxp3 for Treg) and intracellular cytokines (IFN-γ for Th1, IL-17A for Th17).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these immunomodulatory agents and a general workflow for their evaluation.
Caption: Proposed mechanism of this compound action on T cell differentiation.
Caption: General experimental workflow for evaluating T cell modulators.
Caption: Key signaling pathways in T cell differentiation and targets of modulation.
Conclusion
This compound exhibits a highly specific immunomodulatory profile, selectively promoting the generation of regulatory T cells while suppressing pro-inflammatory Th1 and Th17 subsets. This targeted action, mediated through the modulation of dendritic cell function, distinguishes it from many broader-acting immunomodulators. While alternatives like Rapamycin, low-dose IL-2, and Retinoic Acid also favor a regulatory T cell response, and others like JAK inhibitors potently suppress pro-inflammatory lineages, the dual-action and potentially more nuanced upstream mechanism of this compound warrant further investigation. The provided data and protocols offer a framework for the direct comparison of this compound with these alternatives, aiding in the rational design of future immunotherapies for a range of inflammatory and autoimmune disorders. Further studies are needed to elucidate the precise quantitative effects of this compound to fully position it within the landscape of T cell-modulating therapeutics.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. A Rapamycin-Based GMP-Compatible Process for the Isolation and Expansion of Regulatory T Cells for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Low-dose IL-2 improved clinical symptoms by restoring reduced regulatory T cells in patients with refractory rheumatoid arthritis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Low-dose IL-2 improved clinical symptoms by restoring reduced regulatory T cells in patients with refractory rheumatoid arthritis: A randomized controlled trial [frontiersin.org]
- 6. Low-dose interleukin-2 therapy restores regulatory T cell homeostasis in patients with chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-TNF therapy in patients with rheumatoid arthritis decreases Th1 and Th17 cell populations and expands IFN-γ-producing NK cell and regulatory T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of JAK inhibitors baricitinib and tofacitinib on Th17 cells, regulatory T cells and the Th17/Treg balance in patients with rheumatoid arthritis - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 9. Retinoic acid enhances Foxp3 induction indirectly by relieving inhibition from CD4+CD44hi Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to SjDX5-53 and Other Parasite-Derived Immunomodulatory Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the research findings on SjDX5-53, a novel peptide derived from the parasitic helminth Schistosoma japonicum, and other parasite-derived molecules with therapeutic potential for autoimmune diseases. It is important to note that, to date, the research on this compound is based on a single foundational study, and there is a lack of independent validation of the findings from other laboratories.
Executive Summary
This compound is a 3 kDa peptide identified from schistosome eggs that has demonstrated potent immunomodulatory effects in preclinical models.[1][2][3][4] It has been shown to promote the production of regulatory T cells (Tregs) and suppress inflammatory responses in mouse models of colitis and psoriasis.[1][2][3][4] The primary mechanism of action involves the induction of tolerogenic dendritic cells (tolDCs) through the Toll-like receptor 2 (TLR2) signaling pathway.[1] While these initial findings are promising, the lack of reproducibility studies warrants careful consideration when evaluating its therapeutic potential. This guide presents the key data from the original this compound study and draws comparisons with other parasite-derived immunomodulatory peptides to provide a broader context for researchers.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the key quantitative data from the foundational study on this compound.
Table 1: Effect of this compound on Treg Induction in Mice
| Treatment Group | Dosage | Frequency of Foxp3+ Cells in Splenocytes (%) | IL-10 Levels in Culture Supernatants (pg/mL) |
| Control | - | ~2.5 | ~100 |
| This compound | 5 mg/kg | ~5.0 | ~250 |
Data extracted from figures in the primary publication.[1]
Table 2: Therapeutic Effects of this compound in a Mouse Model of Psoriasis
| Treatment Group | Application | Ear Thickness (mm) | Spleen Index |
| IMQ-induced | - | ~0.6 | ~0.8 |
| IMQ + this compound | Intraperitoneal (0.5 mg/kg) | ~0.3 | ~0.5 |
| IMQ + this compound | Topical (0.5 mg/kg) | ~0.4 | ~0.6 |
IMQ: Imiquimod (B1671794), an agent used to induce psoriasis-like inflammation. Data extracted from figures in the primary publication.[1]
Comparative Analysis with Other Parasite-Derived Peptides
While direct head-to-head studies are not available, other parasite-derived molecules have been investigated for their immunomodulatory properties. The following table provides a comparison based on published findings.
Table 3: Comparison of Parasite-Derived Immunomodulatory Molecules
| Molecule | Source Organism | Proposed Mechanism of Action | Therapeutic Models | Key Findings |
| This compound | Schistosoma japonicum | Induces tolerogenic dendritic cells (tolDCs) via TLR2 signaling, leading to Treg expansion and function.[1] | Colitis, Psoriasis (in mice) | Protects against autoimmune-related colitis and psoriasis by inducing Tregs and inhibiting Th1 and Th17 responses.[1][2][3][4] |
| Hp-TGM | Heligmosomoides polygyrus | Mimics TGF-β to induce FOXP3 expression in CD4+ T cells.[2] | Inflammatory Bowel Disease (potential) | Efficiently induces stable human FOXP3+ Tregs with superior suppressive function compared to TGF-β-induced Tregs.[2] |
| FhHDM-1 | Fasciola hepatica | Interacts with macrophages to reduce their secretion of pro-inflammatory cytokines (TNF, IL-6).[5][6] | Type 1 Diabetes, Multiple Sclerosis (in mice) | Ameliorates disease by preventing the trafficking of autoreactive lymphocytes to the site of autoimmunity.[5][6] |
Experimental Protocols
Isolation and Purification of this compound
-
Source Material: Eggs from Schistosoma japonicum.
-
Extraction: Soluble egg antigens (SEA) are prepared.
-
Chromatography:
Induction and Assessment of Tregs
-
Cell Culture: Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) are cultured.
-
Treatment: Cells are stimulated with this compound at a specified concentration.
-
Analysis:
Psoriasis-like Mouse Model
-
Induction: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved backs of mice for a specified number of days to induce skin inflammation.
-
Treatment: Mice receive daily intraperitoneal or topical doses of this compound.
-
Assessment:
-
Phenotypic Scoring: Skin inflammation is scored based on erythema, scaling, and thickening.
-
Histology: Skin biopsies are taken for histological analysis of inflammation.
-
Flow Cytometry: Spleen and lymph node cells are analyzed for the frequency of different T cell subsets (Tregs, Th1, Th17).[1]
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to Treg induction.
Caption: Experimental workflow for this compound research.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of stable human FOXP3+ Tregs by a parasite-derived TGF-β mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A parasitic helminth-derived peptide that targets the macrophage lysosome is a novel therapeutic option for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A parasite-derived 68-mer peptide ameliorates autoimmune disease in murine models of Type 1 diabetes and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Critical Review of SjDX5-53's Therapeutic Potential in Autoimmune Inflammatory Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical, data-driven review of the therapeutic potential of the novel peptide SjDX5-53 in the context of autoimmune inflammatory diseases, specifically psoriasis and colitis. Drawing from preclinical literature, this document objectively compares the performance of this compound with established and emerging therapeutic alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a 3 kDa peptide derived from Schistosoma japonicum eggs that has demonstrated significant therapeutic potential in preclinical models of psoriasis and colitis. Its mechanism of action is centered on the induction of regulatory T cells (Tregs) through the modulation of dendritic cells (DCs) into a tolerogenic phenotype (tolDCs), a process potentially mediated by Toll-like receptor 2 (TLR2). This approach represents a distinct immunomodulatory strategy focused on restoring immune tolerance, contrasting with many current therapies that primarily target the suppression of pro-inflammatory pathways. This guide evaluates this compound against two classes of targeted therapies: anti-Interleukin-23 (IL-23) antibodies for psoriasis and Janus kinase (JAK) inhibitors for colitis, providing a comparative analysis of their preclinical efficacy and mechanisms.
Table 1: Comparative Preclinical Efficacy in Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model
| Parameter | This compound | Anti-IL-12/IL-23p40 Monoclonal Antibody |
| Mouse Strain | C57BL/6 | BALB/c |
| Administration | Intraperitoneal or Topical | Intraperitoneal |
| Dosage | 0.5 mg/kg or 5 mg/kg daily | 0.5 mg/mouse every other day |
| Erythema Score | Significant reduction | Significant reduction |
| Scaling Score | Significant reduction | Significant reduction |
| Epidermal Thickness | Significant reduction | Significant suppression |
| Key Cytokine Modulation | Inhibition of Th1 and Th17 responses | Suppression of IL-23p19, IL-17A, and IL-22 gene expression |
| Mechanism of Action | Induction of Tregs via tolDCs | Neutralization of IL-12 and IL-23 |
Table 2: Comparative Preclinical Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis Model
| Parameter | This compound | Baricitinib (JAK Inhibitor) | Tofacitinib (B832) (JAK Inhibitor) |
| Mouse Strain | C57BL/6 | C57BL/6 | BALB/c |
| Administration | Intraperitoneal | Oral gavage | Oral gavage |
| Dosage | Not specified in detail | 10 mg/kg daily | 30 mg/kg twice daily |
| Body Weight Loss | Ameliorated | Significantly reduced | Reduced trend, quicker recovery |
| Disease Activity Index (DAI) | Alleviated phenotype | Significantly reduced | Significantly reduced |
| Colon Length | Not specified | Significantly preserved | No significant difference |
| Histological Score | Reduced inflammation | Significantly reduced | Significant reduction in severity |
| Key Cytokine Modulation | Inhibition of Th1 and Th17 responses | Decreased IL-6, IFN-γ, and IL-17A levels | Reduction of fecal lipocalin 2 |
| Mechanism of Action | Induction of Tregs via tolDCs | Inhibition of JAK1/JAK2 pathways | Pan-JAK inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway promoting immune tolerance.
Caption: Workflow for evaluating therapeutics in the Imiquimod-induced psoriasis model.
Caption: Logical comparison of this compound and alternative therapeutic strategies.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
-
Animal Model: Female C57BL/6 or BALB/c mice, 6-8 weeks old, are typically used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment:
-
This compound: Administered intraperitoneally (i.p.) or topically at doses of 0.5 mg/kg or 5 mg/kg once daily for the duration of the IMQ application.
-
Anti-IL-12/IL-23p40 mAb: Administered i.p. at a dose of 0.5 mg/mouse on days -1, 1, 3, and 5 relative to the start of IMQ application.
-
-
Evaluation:
-
Clinical Scoring: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness.
-
Histology: On the final day, mice are euthanized, and skin samples are collected for histological analysis (H&E staining) to measure epidermal thickness.
-
Cytokine Analysis: Skin or serum samples are analyzed for the expression of relevant cytokines (e.g., IL-17A, IL-22, IL-23) using ELISA or qPCR.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
-
Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment:
-
Baricitinib: Administered by oral gavage at a dose of 10 mg/kg daily.
-
Tofacitinib: Administered by oral gavage at a dose of 30 mg/kg twice daily, typically starting after disease induction.
-
-
Evaluation:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Macroscopic Assessment: Upon euthanasia, the colon is excised, and its length is measured (shortening is a sign of inflammation).
-
Histology: Colon tissue is processed for H&E staining to assess inflammatory cell infiltration, crypt damage, and epithelial erosion.
-
Cytokine Analysis: Colon tissue homogenates or serum are used to measure levels of pro-inflammatory cytokines (e.g., IL-6, IFN-γ, IL-17A).
-
In Vitro Treg Suppression Assay
-
Cell Isolation: CD4+CD25- conventional T cells (Tconv) and CD4+CD25+ regulatory T cells (Tregs) are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling: Tconv cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
Co-culture: Labeled Tconv cells (responder cells) are cultured with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Stimulation: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies, typically coated on beads, to induce T cell proliferation.
-
Analysis: After 3-4 days of incubation, the proliferation of Tconv cells is assessed by flow cytometry. The dilution of the proliferation dye in the Tconv population indicates cell division. The ability of Tregs to suppress this proliferation is quantified.
Critical Review and Comparison
This compound: The primary therapeutic value of this compound lies in its unique mechanism of action. By inducing a population of tolerogenic dendritic cells, it promotes the generation of Tregs, which in turn can suppress the inflammatory activity of pathogenic T cells like Th1 and Th17. This approach aims to restore the body's own immune regulatory mechanisms, which could lead to more durable therapeutic effects and potentially a lower risk of broad immunosuppression compared to agents that block essential inflammatory mediators. The preclinical data, though from a single major study, is promising, showing efficacy in both psoriasis and colitis models. However, as a novel peptide, its long-term safety, immunogenicity, and clinical translatability are yet to be determined.
Anti-IL-23 Antibodies (e.g., Guselkumab, Risankizumab): These agents represent a highly successful and clinically validated approach for psoriasis. By specifically targeting the p19 subunit of IL-23, they effectively inhibit the IL-23/IL-17 axis, a key driver of psoriatic inflammation. Their high efficacy and specificity have made them a cornerstone of moderate-to-severe psoriasis treatment. Compared to this compound, they act further downstream in the inflammatory cascade, directly neutralizing a key pro-inflammatory cytokine. While highly effective, this approach requires continuous treatment to maintain suppression of the inflammatory pathway.
JAK Inhibitors (e.g., Tofacitinib, Baricitinib): JAK inhibitors are small molecules that block the signaling of multiple cytokines involved in the pathogenesis of IBD. Their oral administration is a significant advantage. Preclinical studies in DSS-induced colitis models demonstrate their potent anti-inflammatory effects.[1][2][3][4][5][6][7] They act by broadly inhibiting the downstream effects of pro-inflammatory signals. This broad activity contributes to their efficacy but may also be associated with a wider range of potential side effects compared to more targeted biologics.
Conclusion
This compound presents a novel and promising therapeutic strategy for autoimmune diseases by aiming to restore immune tolerance through the induction of Tregs. Its preclinical efficacy in models of psoriasis and colitis is comparable to that of more established therapeutic classes like anti-IL-23 antibodies and JAK inhibitors. The key differentiator for this compound is its upstream, immunoregulatory mechanism, which contrasts with the downstream, immunosuppressive action of the alternatives. While the alternatives have the advantage of clinical validation and well-understood targets, this compound's unique approach warrants further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety assessments, and ultimately, well-designed clinical trials to determine if its preclinical potential translates into a safe and effective therapy for patients with autoimmune inflammatory disorders.
References
- 1. Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 6. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of SjDX5-53
This document provides essential guidance for the safe handling, use, and disposal of SjDX5-53 in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. All PPE should be inspected for integrity before each use.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides protection against skin contact and absorption. Double-gloving is required for all procedures involving direct handling of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against accidental splashes and aerosol exposure. |
| Lab Coat | Chemical-resistant, long-sleeved | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of this compound or when there is a risk of aerosolization. |
Operational Workflow for Handling this compound
The following diagram outlines the standard workflow for the preparation, handling, and disposal of this compound.
Experimental Protocol: Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa)
-
96-well plates
-
Complete growth medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled hazardous waste container. Do not mix with other chemical waste. |
| Liquid Waste | Collect all contaminated media, buffers, and solvents in a labeled hazardous liquid waste container. |
| Solid Waste | All contaminated consumables (e.g., pipette tips, gloves, plates) must be collected in a labeled hazardous solid waste container. |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department. Do not pour any this compound-contaminated waste down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
